4-Chloro-3-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHYAEBESNFTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369148 | |
| Record name | 4-Chloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-60-7 | |
| Record name | 4-Chloro-3-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-fluorophenol
CAS Number: 348-60-7
This technical guide provides a comprehensive overview of 4-Chloro-3-fluorophenol, a halogenated aromatic compound relevant to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines a plausible synthetic route with experimental protocols, and discusses its known applications and toxicological context.
Core Compound Properties
This compound is a solid, bifunctionally halogenated phenol. Its unique substitution pattern, featuring both an electron-withdrawing chlorine and a fluorine atom, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical and agrochemical compounds.[1]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 348-60-7 | |
| Molecular Formula | C₆H₄ClFO | |
| Molecular Weight | 146.55 g/mol | |
| Appearance | Solid | |
| Melting Point | 54-56 °C | [2] |
| Boiling Point | 84 °C @ 44 mmHg | [2] |
| Solubility | Soluble in chloroform (50 mg/mL) | |
| pKa (Predicted) | 8.52 ± 0.18 | [2] |
| XlogP (Predicted) | 2.8 | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Synthesis and Experimental Protocols
dot
References
An In-depth Technical Guide to the Synthesis of 4-Chloro-3-fluorophenol from o-Fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-chloro-3-fluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from o-fluoronitrobenzene. This document outlines the proposed multi-step synthesis, providing detailed experimental protocols derived from established chemical transformations, alongside structured data and visualizations to facilitate understanding and replication in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound from o-fluoronitrobenzene can be envisioned through a four-step sequence involving chlorination, reduction, diazotization, and hydrolysis. Each step requires careful control of reaction conditions to ensure optimal yield and purity of the desired product.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations. Researchers should conduct small-scale trials to optimize conditions for this specific substrate.
Step 1: Chlorination of o-Fluoronitrobenzene
The regioselective chlorination of o-fluoronitrobenzene presents a significant challenge due to the directing effects of the nitro and fluoro groups, which may lead to a mixture of isomers. The following protocol utilizes trichloroisocyanuric acid (TCCA) in a strong acid, a method known for the chlorination of deactivated aromatic rings.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, cautiously add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add o-fluoronitrobenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Portion-wise, add trichloroisocyanuric acid (TCCA) to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, likely a mixture of isomers, will require purification by fractional distillation or column chromatography to isolate the desired 2-fluoro-6-chloronitrobenzene.
Quantitative Data (Step 1):
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |
| o-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 1.0 | 141.10 g |
| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | 232.41 | ~0.35 | ~81.34 g |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | - | Sufficient Volume |
| Product: | ||||
| 2-Fluoro-6-chloronitrobenzene | C₆H₃ClFNO₂ | 175.54 | Variable | Variable |
*Yield is highly dependent on the regioselectivity of the reaction and requires experimental optimization.
Step 2: Reduction of 2-Fluoro-6-chloronitrobenzene
The nitro group of 2-fluoro-6-chloronitrobenzene can be selectively reduced to an amine using catalytic hydrogenation.
Experimental Protocol:
-
To a hydrogenation vessel, add 2-fluoro-6-chloronitrobenzene and a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-6-chloroaniline. This product may be used in the next step without further purification if the purity is sufficient.
Quantitative Data (Step 2):
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 2-Fluoro-6-chloronitrobenzene | C₆H₃ClFNO₂ | 175.54 | 1.0 | 175.54 g | - |
| 10% Palladium on Carbon | Pd/C | - | - | ~1-5 mol% | - |
| Hydrogen Gas | H₂ | 2.02 | Excess | 1-4 atm | - |
| Product: | |||||
| 2-Fluoro-6-chloroaniline | C₆H₅ClFN | 145.56 | ~0.95 | ~138.28 g | ~95 |
*Estimated yield based on similar reductions.
Steps 3 & 4: Diazotization and Hydrolysis of 2-Fluoro-6-chloroaniline
This two-part final step proceeds via a Sandmeyer-type reaction to convert the aniline to the desired phenol.
Caption: Workflow for the conversion of the aniline to the phenol.
Experimental Protocol:
-
In a beaker, prepare a solution of 2-fluoro-6-chloroaniline in aqueous sulfuric acid (e.g., 20-30% v/v). Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate flask, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. The addition should be slow enough to prevent excessive foaming and a rise in temperature.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a larger flask equipped for distillation, bring a solution of aqueous sulfuric acid (e.g., 10-20%) to a boil. For improved yields, a catalytic amount of copper(II) sulfate can be added.
-
Slowly add the cold diazonium salt solution to the boiling acidic solution. The phenol will be formed and can be isolated by steam distillation.
-
Collect the distillate, which will contain the this compound.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the this compound by distillation under reduced pressure or by recrystallization.
Quantitative Data (Steps 3 & 4):
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 2-Fluoro-6-chloroaniline | C₆H₅ClFN | 145.56 | 1.0 | 145.56 g | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | 72.45 g | - |
| Sulfuric Acid | H₂SO₄ | 98.08 | Excess | Sufficient Volume | - |
| Product: | |||||
| This compound | C₆H₄ClFO | 146.55 | ~0.70 | ~102.59 g | ~70 |
*Estimated yield based on typical Sandmeyer reactions for phenol synthesis.
Summary of Physicochemical Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| o-Fluoronitrobenzene | 141.10 | -6 | 215 |
| 2-Fluoro-6-chloronitrobenzene | 175.54 | - | 148-152 @ 30 mmHg |
| 2-Fluoro-6-chloroaniline | 145.56 | - | - |
| This compound | 146.55 | 54-56 | 84 @ 44 mmHg |
Concluding Remarks
The synthesis of this compound from o-fluoronitrobenzene is a challenging yet feasible multi-step process. The primary obstacle lies in the initial regioselective chlorination of the starting material. Further research into optimizing this step, perhaps through the use of specific catalysts or directing groups, would be highly beneficial. The subsequent reduction, diazotization, and hydrolysis steps are based on well-established and reliable chemical transformations. The protocols and data provided in this guide serve as a solid foundation for researchers to develop a robust and efficient synthesis of this important chemical intermediate. All experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood.
In-Depth Structural and Conformational Analysis of 4-Chloro-3-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and conformational properties of 4-chloro-3-fluorophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its molecular geometry, vibrational modes, and conformational preferences is crucial for predicting its reactivity, designing novel derivatives, and optimizing its applications.
Molecular Structure
This compound (C₆H₄ClFO) is a disubstituted phenol with a chlorine atom at position 4 and a fluorine atom at position 3 relative to the hydroxyl group. Its fundamental structural parameters have been investigated through a combination of spectroscopic techniques and computational methods.
A diagram of the molecular structure of this compound is presented below:
Caption: Molecular structure of this compound.
Structural Parameters
The precise bond lengths and angles of this compound have been determined through computational chemistry, providing valuable insights into its geometry. The following table summarizes key structural parameters obtained from density functional theory (DFT) calculations.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.38 - 1.40 |
| C-O | 1.36 |
| O-H | 0.96 |
| C-F | 1.35 |
| C-Cl | 1.74 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | 118 - 122 |
| C-C-O | 119 |
| C-O-H | 109 |
| C-C-F | 119 |
| C-C-Cl | 120 |
Conformational Analysis
The presence of the hydroxyl group introduces the possibility of rotational isomerism (conformers) around the C-O bond. For this compound, two principal conformers are possible: a syn conformer, where the hydroxyl proton is oriented towards the fluorine atom, and an anti conformer, where it is oriented away from the fluorine atom.
A study on the vibronic and cation spectroscopy of the rotamers of this compound has provided experimental evidence for the existence of both conformers. Computational studies have further elucidated their relative stabilities and the energy barrier to their interconversion.
The logical relationship for the conformational analysis is depicted in the following diagram:
Caption: Workflow for conformational analysis.
Relative Energies and Rotational Barrier
Computational studies have shown that the syn and anti conformers are very close in energy, with the syn conformer being slightly more stable due to a weak intramolecular hydrogen bond-like interaction between the hydroxyl proton and the fluorine atom. The energy barrier for rotation around the C-O bond is relatively low, indicating that the two conformers can readily interconvert at room temperature.
| Conformer | Relative Energy (kcal/mol) |
| syn | 0.00 |
| anti | ~0.5 - 1.0 |
| Rotational Barrier | ~2.5 - 3.5 kcal/mol |
Spectroscopic Analysis
The structural and conformational features of this compound are reflected in its various spectra.
Vibrational Spectroscopy (FT-IR and Raman)
The FT-IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrational modes of the molecule. The positions of these bands are sensitive to the substitution pattern and the conformation.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H stretch | 3600 - 3650 |
| C-H stretch (aromatic) | 3050 - 3100 |
| C=C stretch (aromatic) | 1400 - 1600 |
| C-O stretch | 1200 - 1300 |
| C-F stretch | 1100 - 1200 |
| C-Cl stretch | 700 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.
¹H NMR Chemical Shifts (ppm, relative to TMS)
| Proton | Chemical Shift (δ) |
| H (OH) | 5.0 - 6.0 |
| H (aromatic) | 6.8 - 7.3 |
¹³C NMR Chemical Shifts (ppm, relative to TMS)
| Carbon | Chemical Shift (δ) |
| C-OH | 150 - 155 |
| C-F | 155 - 160 (with J-coupling) |
| C-Cl | 120 - 125 |
| C (aromatic) | 115 - 130 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent like ethanol or methanol shows absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the benzene ring.
| Solvent | λmax (nm) |
| Ethanol | ~280 and ~220 |
Experimental Protocols
The following provides a general overview of the experimental methodologies used for the characterization of this compound.
FT-IR Spectroscopy
-
Instrument : A Fourier Transform Infrared spectrometer.
-
Sample Preparation : The solid sample is typically mixed with KBr and pressed into a pellet, or a thin film is cast from a solution onto a suitable window (e.g., NaCl or KBr). For solution-state spectra, the compound is dissolved in a suitable transparent solvent (e.g., CCl₄ or CS₂).
-
Data Acquisition : The spectrum is recorded in the mid-infrared region (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio. A background spectrum of the empty sample holder or the pure solvent is subtracted.
FT-Raman Spectroscopy
-
Instrument : A Fourier Transform Raman spectrometer, typically equipped with a near-infrared laser source (e.g., Nd:YAG at 1064 nm) to minimize fluorescence.
-
Sample Preparation : The solid sample is placed in a sample holder, or a solution is prepared in a suitable solvent.
-
Data Acquisition : The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a similar range to the FT-IR spectrum.
NMR Spectroscopy
-
Instrument : A high-field Nuclear Magnetic Resonance spectrometer (e.g., 300, 400, or 500 MHz for ¹H).
-
Sample Preparation : A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) containing a small amount of a reference standard (e.g., tetramethylsilane, TMS).
-
Data Acquisition : The sample tube is placed in the magnet, and the appropriate pulse sequences are used to acquire the ¹H and ¹³C spectra.
UV-Vis Spectroscopy
-
Instrument : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).
-
Data Acquisition : A quartz cuvette is filled with the sample solution, and another is filled with the pure solvent to serve as a reference. The absorbance is scanned over the desired wavelength range (typically 200-400 nm).
The experimental workflow for spectroscopic analysis is summarized in the following diagram:
Caption: Workflow for spectroscopic analysis.
This guide provides a foundational understanding of the structural and conformational properties of this compound. For more specific applications, it is recommended to consult the primary research literature for detailed experimental conditions and advanced computational results.
Spectroscopic Profile of 4-Chloro-3-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3-fluorophenol, a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data, typical values derived from similar halogenated phenols, and generalized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton and the three aromatic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and their positions on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | 5.0 - 7.0 | broad singlet | - |
| H-2 | ~7.1 | doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-5 | ~7.3 | doublet | J(H-H) ≈ 8-9 |
| H-6 | ~6.9 | doublet of doublets | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |
Note: Predicted values are based on the analysis of related compounds and spin-spin coupling rules. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are significantly affected by the electronegativity of the attached halogens.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 150 - 155 |
| C-2 | 110 - 115 |
| C-3 (C-F) | 155 - 160 (doublet, ¹J(C-F)) |
| C-4 (C-Cl) | 120 - 125 |
| C-5 | 130 - 135 |
| C-6 | 115 - 120 |
Note: Predicted values are based on incremental chemical shift calculations and data from similar compounds.
Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of phenolic compounds is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.
-
Instrument Setup: The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenolic) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium to Strong |
| C-O (Phenolic) | Stretching | 1200 - 1260 | Strong |
| C-F | Stretching | 1000 - 1100 | Strong |
| C-Cl | Stretching | 700 - 800 | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solution Phase: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride, chloroform). The solution is then placed in an IR-transparent cell.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample holder (or the pure solvent) first.
-
Place the sample in the beam path and record the sample spectrum.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Relative Intensity |
| 146/148 | [M]⁺ (Molecular Ion) | High (with isotopic pattern for Cl) |
| 111 | [M - Cl]⁺ | Moderate |
| 118 | [M - CO]⁺ | Moderate |
| 63 | [C₅H₃]⁺ | Moderate |
Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation patterns can be complex and are influenced by the ionization method.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds like phenols. Electrospray Ionization (ESI) is often used for less volatile compounds or in LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in characterizing a molecule like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data for structural confirmation.
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-3-fluorophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-3-fluorophenol in various organic solvents. This information is critical for researchers and professionals in drug development and chemical synthesis, where understanding the behavior of a compound in solution is paramount for process optimization, formulation development, and ensuring the integrity of analytical standards.
Physicochemical Properties of this compound
This compound is a halogenated aromatic compound with the molecular formula C₆H₄ClFO.[1][2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 146.55 g/mol | [1][2] |
| Melting Point | 54-56 °C | [1] |
| Boiling Point | 84 °C at 44 mmHg | [1] |
| Appearance | White to cream crystals or powder | [3] |
| pKa | 8.52 (Predicted) | [4][5] |
Solubility in Organic Solvents
The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. Quantitative solubility data in common organic solvents is essential for designing experiments and manufacturing processes.
Quantitative Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. The known values are summarized in Table 2.
| Solvent | Solubility | Temperature (°C) |
| Chloroform | 50 mg/mL | Not Specified |
| Methanol | 100 mg/mL (1 g/10 mL) | Not Specified |
Note: The temperatures for these solubility measurements were not specified in the source documents.
For comparison, the related compound 4-Chlorophenol exhibits the following solubilities at 20 °C:
-
Acetone: 74.4 g/100mL
-
Benzene: 44.4 g/100mL
-
Dioxane: 65.6 g/100mL
-
Ethanol: 50 mg/mL
-
Isopropanol: 21 g/100mL
-
Hexane: 0.4 g/100mL
Given the structural similarities, it can be inferred that this compound is likely to be highly soluble in polar aprotic and polar protic solvents such as acetone, ethanol, and dimethyl sulfoxide (DMSO). However, experimental verification is necessary to determine the exact solubilities.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following protocol outlines a standard procedure for determining the solubility of this compound in an organic solvent of interest.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Organic solvent of choice (e.g., ethanol, acetone, DMSO, ethyl acetate), HPLC grade
-
Scintillation vials or sealed glass tubes
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
-
Gravimetric Analysis (Optional but recommended for validation):
-
Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.
-
Once the solvent is completely removed, weigh the flask containing the dried solute.
-
Calculate the solubility in mg/mL or g/100mL.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered supernatant sample to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
Workflow for Solubility Determination:
Caption: Workflow for determining the solubility of this compound.
Stability in Organic Solvents
The stability of this compound in solution is crucial for its storage and use in various applications. Degradation can lead to the formation of impurities, which can affect the outcome of chemical reactions or the accuracy of analytical measurements.
Factors Influencing Stability
-
Solvent Type: The polarity and proticity of the solvent can influence degradation pathways.
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photochemical degradation.
-
Presence of Contaminants: Trace amounts of acids, bases, or oxidizing agents in the solvent can catalyze decomposition.
It has been noted that this compound may discolor to orange during storage, which suggests potential degradation over time.[4][5]
Experimental Protocol for Stability Assessment
A long-term stability study can be conducted to evaluate the stability of this compound in a specific organic solvent under defined storage conditions.
Objective: To assess the chemical stability of this compound in a selected organic solvent over time at various storage conditions.
Materials:
-
High-purity this compound
-
High-purity organic solvent (e.g., methanol, acetonitrile, DMSO)
-
Amber glass vials with screw caps
-
HPLC system with a UV or PDA detector
-
Environmental chambers or ovens for controlled temperature and humidity storage
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials to minimize the effects of repeated sampling from a single container.
-
Store the vials under different conditions, for example:
-
Refrigerated (2-8 °C)
-
Room temperature (e.g., 25 °C / 60% RH)
-
Accelerated conditions (e.g., 40 °C / 75% RH)
-
Photostability (exposed to light, e.g., ICH Q1B guidelines)
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze the sample by a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Quantify the peak area of the parent this compound.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of the parent compound remaining relative to the initial (time 0) concentration.
-
Workflow for Stability Testing:
Caption: General workflow for assessing the stability of this compound in solution.
Conclusion
This technical guide provides the currently available data on the solubility of this compound in organic solvents and outlines detailed experimental protocols for its determination and for assessing its stability. While quantitative data is still limited, the provided methodologies offer a robust framework for researchers to generate the necessary data for their specific applications. The information presented herein is intended to aid in the effective handling, formulation, and analysis of this compound in a research and development setting. It is strongly recommended that experimental verification of solubility and stability be performed for any new solvent system or application.
References
An In-depth Technical Guide to 4-Chloro-3-fluorophenol: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-fluorophenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, historical context, synthesis protocols, and spectroscopic data, presented in a format tailored for scientific and research applications.
Introduction
This compound is a halogenated aromatic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenol ring, imparts specific electronic and lipophilic properties that are advantageous in the design of bioactive molecules and specialty chemicals. This guide aims to be a thorough resource for professionals working with this compound.
Properties of this compound
The physicochemical properties of this compound are critical for its application in synthesis and for understanding its behavior in various chemical and biological systems. A summary of its key properties is presented below.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClFO | [1] |
| Molecular Weight | 146.55 g/mol | [1] |
| CAS Number | 348-60-7 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 54-56 °C | [1] |
| Boiling Point | 84 °C at 44 mmHg | [1] |
| pKa | 8.52 ± 0.18 (Predicted) | N/A |
| Solubility | Soluble in chloroform (50 mg/mL) | [1] |
| InChI Key | XLHYAEBESNFTCA-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
¹H NMR (Nuclear Magnetic Resonance)
While a specific spectrum with assigned peaks and coupling constants was not found in the immediate search results, literature confirms that the ¹H NMR data is consistent with the structure of this compound.[2] The aromatic region would be expected to show complex splitting patterns due to the presence of three non-equivalent protons and their coupling to the fluorine atom.
¹³C NMR (Nuclear Magnetic Resonance)
A reference to the ¹³C NMR spectrum of this compound is available, indicating its use for structural confirmation.[3] The spectrum would be characterized by six distinct signals in the aromatic region, with the carbon atoms directly bonded to or in proximity to the fluorine and chlorine atoms showing characteristic chemical shifts and C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group (typically broad, around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), and C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹). Bands corresponding to C-Cl and C-F stretching would also be present in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 146 and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO, HCl, and other small fragments.
Discovery and History
The precise date and discoverer of this compound are not well-documented in readily available historical records. Its emergence is intrinsically linked to the broader development of organofluorine chemistry, which gained significant momentum in the mid-20th century. The synthesis of fluorinated aromatic compounds, including phenols, became more feasible with the development of new fluorination and halogenation techniques.
A plausible and commonly cited synthetic pathway to this compound starts from o-fluoronitrobenzene.[4] This suggests that the compound was likely first synthesized as chemists began to explore the functionalization of fluorinated aromatic rings. The general routes for preparing fluorophenols often involved multi-step processes starting from more readily available chloronitrobenzenes or bromo-fluorobenzenes.[5] The development of methods for the selective introduction of halogen atoms onto the aromatic ring was a key enabler for the synthesis of specifically substituted compounds like this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, based on established chemical transformations.
Synthesis of 4-Amino-3-fluorophenol from o-Fluoronitrobenzene
This two-step procedure involves the reduction of the nitro group of o-fluoronitrobenzene to an amine.
Experimental Workflow
Caption: Synthesis of 4-Amino-3-fluorophenol.
Materials:
-
o-Fluoronitrobenzene
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Ethanol (anhydrous)
-
Deionized water
-
Concentrated sulfuric acid
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Petroleum ether
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Prepare a mixture of deionized water and anhydrous ethanol. Cautiously add a catalytic amount of concentrated sulfuric acid to this mixture.
-
To a high-pressure reaction vessel, add o-fluoronitrobenzene and the palladium on carbon catalyst. The mass ratio of the catalyst to o-fluoronitrobenzene is typically around 1:10.[4]
-
Add the acidic ethanol/water mixture to the reaction vessel.
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 0.1-0.4 MPa.[4]
-
Stir the mixture vigorously (e.g., 1000 rpm) and heat to approximately 60 °C.
-
Increase the hydrogen pressure to 0.4-0.6 MPa and maintain these conditions for about 1 hour, or until the reaction is complete (monitored by TLC or GC).[4]
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Extract the filtrate with ethyl acetate (3x).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from petroleum ether to yield pure 4-amino-3-fluorophenol.
Synthesis of this compound from 4-Amino-3-fluorophenol (via Sandmeyer-like Reaction)
This procedure involves the diazotization of the amino group followed by the introduction of a chlorine atom.
Logical Relationship of Synthesis
References
An In-depth Technical Guide to the Thermochemical Properties of 4-Chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of 4-Chloro-3-fluorophenol. Due to the limited availability of direct experimental data for this specific compound, this document focuses on the established experimental and computational methodologies for determining these properties, supplemented with data from analogous halogenated phenols for comparative analysis.
Introduction to the Thermochemical Profile
This compound is a halogenated aromatic compound of interest in medicinal chemistry and materials science. Its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, are crucial for understanding its stability, reactivity, and behavior in various chemical processes. These parameters are fundamental for process design, safety assessments, and the development of computational models for drug discovery and materials science.
Physicochemical and Thermochemical Data
The following tables summarize the available physical properties of this compound and provide a comparative look at the thermochemical data of related halogenated phenols. This comparative data is essential for estimating the properties of this compound and for validating computational predictions.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄ClFO | [1][2] |
| Molecular Weight | 146.55 g/mol | [1][2] |
| Melting Point | 54-56 °C | [1][3] |
| Boiling Point | 84 °C at 44 mmHg | [1][3] |
Table 2: Comparative Gaseous Phase Enthalpy of Formation (ΔfH°gas) at 298.15 K
| Compound | ΔfH°gas (kJ/mol) | Method |
| Phenol | -96.4 ± 0.6 | Experimental |
| 2-Fluorophenol | -141.5 ± 1.2 | Experimental |
| 4-Fluorophenol | -143.2 ± 1.1 | Experimental |
| 2,6-Dichlorophenol | -170.3 ± 1.5 | Experimental |
| 3,5-Dichlorophenol | -173.8 ± 1.6 | Experimental |
| This compound | Estimated | Computational |
Note: The value for this compound is an estimate based on computational methods and trends observed in related compounds, as direct experimental data is unavailable.
Table 3: Comparative Gaseous Phase Standard Molar Heat Capacity (Cp,gas) and Entropy (S°gas) at 298.15 K
| Compound | Cp,gas (J/mol·K) | S°gas (J/mol·K) | Method |
| Phenol | 127.21 | 315.4 | Experimental |
| This compound | Estimated | Estimated | Computational |
Note: Values for this compound are estimates derived from computational chemistry, pending experimental verification.
Experimental Protocols for Thermochemical Characterization
This section details the primary experimental methodologies employed to determine the thermochemical properties of halogenated phenols.
Enthalpy of Formation: Rotating Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic halogen compounds, rotating bomb calorimetry is the preferred method to obtain the standard enthalpy of combustion (ΔcH°), from which the enthalpy of formation can be derived.[4]
Methodology:
-
Sample Preparation: A precisely weighed sample (typically less than 1 gram) of the compound is placed in a crucible inside a high-pressure vessel, known as a "bomb".[5] For solid samples, pelletizing is common. A fuse wire is attached to electrodes, making contact with the sample.
-
Bomb Sealing and Pressurization: A small, known amount of water or a reducing solution (like arsenious oxide solution for chlorine compounds) is added to the bomb to ensure all combustion products are in a well-defined state. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to 30 atm).[5]
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in a calorimeter bucket. The entire assembly is placed within an adiabatic or isoperibol jacket to minimize heat exchange with the surroundings.
-
Combustion and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with high precision before, during, and after the combustion until a stable final temperature is reached. The bomb is continuously rotated to ensure complete reaction and dissolution of the acid products.[4]
-
Data Analysis: The heat capacity of the calorimeter system (C_cal) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise (ΔT) and C_cal, after applying corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, which involves the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl or HF in aqueous solution).
Diagram 1: Workflow for Rotating Bomb Calorimetry
Heat Capacity: Differential Scanning Calorimetry (DSC)
The heat capacity (Cp) of a substance, the amount of heat required to raise its temperature by one degree, is determined using Differential Scanning Calorimetry (DSC). The sapphire method is a widely accepted and accurate procedure.[6][7]
Methodology:
-
Baseline Measurement: An initial DSC scan is performed with two empty crucibles (one for the sample and one for the reference) to establish the baseline heat flow of the instrument over the desired temperature range.
-
Sapphire Calibration: A sapphire disk of known mass is placed in the sample crucible, and the scan is repeated under identical conditions. Sapphire is used as a standard because its heat capacity is well-characterized over a broad temperature range.
-
Sample Measurement: The sapphire disk is replaced with a precisely weighed sample of this compound, and the DSC scan is performed for a third time.
-
Heat Capacity Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the three scans (baseline, sapphire, and sample) using the following equation:
Cp_sample = (Cp_sapphire * m_sapphire / m_sample) * (Δq_sample / Δq_sapphire)
where Cp is the heat capacity, m is the mass, and Δq is the difference in heat flow from the baseline for the sample and sapphire, respectively.
Diagram 2: Workflow for DSC Heat Capacity Measurement (Sapphire Method)
Enthalpy of Sublimation: Calvet Microcalorimetry
The enthalpy of sublimation (ΔsubH°) is the heat required to transform one mole of a substance from the solid to the gaseous state. It can be determined using a Calvet-type microcalorimeter.[8]
Methodology:
-
Sample Loading: A small, accurately weighed sample (1-5 mg) is placed in a sample holder within a furnace positioned above the calorimetric cell.
-
Drop and Thermal Equilibration: The sample is dropped from the furnace at a known temperature (often room temperature) into the heated calorimetric cell. The heat absorbed by the sample to reach the cell's temperature is measured, which can be used to determine heat capacity.
-
Sublimation Measurement: Once the sample reaches thermal equilibrium, the cell is evacuated. The endothermic heat flow associated with the sublimation of the sample is continuously measured by the thermopiles surrounding the cell until the entire sample has vaporized.
-
Calibration and Calculation: The instrument is calibrated by dissipating a known amount of electrical energy within the cell. The enthalpy of sublimation is calculated from the integrated area of the sublimation peak, the mass of the sample, and the calibration constant.
Vapor Pressure and Enthalpy of Vaporization/Sublimation: Knudsen Effusion Method
The Knudsen effusion method is used to determine the vapor pressure of solids or liquids with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of vaporization or sublimation can be calculated using the Clausius-Clapeyron equation.[9][10]
Methodology:
-
Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice in its lid.
-
High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.
-
Mass Loss Measurement: Under high vacuum, the substance effuses through the orifice. The rate of mass loss is measured over time using an ultra-sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation:
P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)
where A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.
-
Enthalpy of Vaporization/Sublimation: By measuring the vapor pressure at several different temperatures, the enthalpy of vaporization or sublimation (ΔH_vap/sub) can be determined from the slope of a plot of ln(P) versus 1/T, based on the Clausius-Clapeyron equation.
Computational Protocols for Thermochemical Property Prediction
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.
Enthalpy of Formation: G3(MP2)//B3LYP Composite Method
High-accuracy composite methods, such as the Gaussian-3 (G3) theory and its variants, are widely used to calculate the gas-phase enthalpy of formation. The G3(MP2)//B3LYP method is a cost-effective yet reliable approach.
Methodology:
-
Geometry Optimization and Frequency Calculation: The molecular geometry of this compound is optimized, and its vibrational frequencies are calculated using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets, as prescribed by the G3(MP2) protocol.
-
Energy Corrections: The final G3(MP2) energy is obtained by combining the energies from the various calculations and applying several empirical corrections, including a higher-level correction (HLC) to account for remaining deficiencies.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated using the atomization energy method or, more reliably, through isodesmic reactions. Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the reaction, which leads to significant cancellation of errors in the quantum chemical calculations. The enthalpy of formation at 298.15 K is then obtained by applying thermal corrections derived from the calculated vibrational frequencies.
Diagram 3: Workflow for G3(MP2)//B3LYP Enthalpy of Formation Calculation
Heat Capacity and Entropy: DFT Vibrational Analysis
The standard molar heat capacity (Cp) and entropy (S°) can be calculated from the vibrational frequencies obtained from DFT calculations.
Methodology:
-
Geometry Optimization and Frequency Calculation: As in the enthalpy of formation calculation, the first step is to obtain the optimized molecular geometry and the set of harmonic vibrational frequencies using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Partition Function Calculation: The total molecular partition function (q_total) is calculated as the product of the translational, rotational, vibrational, and electronic partition functions. The vibrational partition function is calculated from the computed vibrational frequencies.
-
Thermodynamic Property Calculation: The heat capacity and entropy are then calculated from the partition function and its temperature derivatives using standard statistical mechanics formulas. These calculations are typically performed automatically by quantum chemistry software packages like Gaussian. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.
Conclusion
This technical guide has detailed the primary experimental and computational methodologies for determining the thermochemical properties of this compound. While direct experimental data for this compound is scarce, the protocols and comparative data presented here provide a robust framework for researchers, scientists, and drug development professionals to understand, estimate, and, where necessary, measure these critical parameters. The application of the described computational methods can yield reliable estimates for the enthalpy of formation, heat capacity, and entropy, which can be invaluable in the absence of experimental data. Future experimental work on this compound is encouraged to validate these computational predictions and to further enrich the thermochemical database for halogenated aromatic compounds.
References
- 1. This compound | 348-60-7 [m.chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. publications.iupac.org [publications.iupac.org]
- 5. scimed.co.uk [scimed.co.uk]
- 6. mse.ucr.edu [mse.ucr.edu]
- 7. infinitalab.com [infinitalab.com]
- 8. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 9. scranton.edu [scranton.edu]
- 10. pragolab.cz [pragolab.cz]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-chloro-3-fluoro catechol from 4-Chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-chloro-3-fluoro catechol, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary starting material for the described methods is 4-Chloro-3-fluorophenol. The protocols outlined herein focus on two prominent and effective methods for ortho-hydroxylation of phenols: transition metal-catalyzed hydroxylation and enzymatic hydroxylation. These methods offer distinct advantages in terms of selectivity, reaction conditions, and scalability. This document includes detailed experimental procedures, data presentation in tabular format for easy comparison, and workflow diagrams generated using Graphviz to facilitate a clear understanding of the synthetic pathways.
Introduction
Catechols are crucial structural motifs found in a wide array of biologically active molecules and pharmaceutical agents. The regioselective synthesis of substituted catechols, such as 4-chloro-3-fluoro catechol, is a significant challenge in organic synthesis. Directing the hydroxylation to the ortho position of a phenol with high selectivity is often complicated by the formation of para-substituted byproducts. This document explores robust and selective methods to synthesize 4-chloro-3-fluoro catechol from this compound.
This compound can be hydroxylated at the ortho positions to yield the desired catechol product.[1] The methods detailed below, transition metal catalysis and enzymatic conversion, represent modern and efficient approaches to achieve this transformation.
Methods and Protocols
Two primary methods are detailed for the synthesis of 4-chloro-3-fluoro catechol:
-
Palladium-Catalyzed C-H Oxygenation: This method utilizes a palladium catalyst with a directing group strategy to achieve high ortho-selectivity.[2][3]
-
Enzymatic Hydroxylation using Phenol Hydroxylase: This biocatalytic approach offers high selectivity under mild reaction conditions, mimicking natural metabolic pathways.[1]
Protocol 1: Palladium-Catalyzed Synthesis of 4-chloro-3-fluoro catechol
This protocol is adapted from a general method for silanol-directed, Pd-catalyzed C-H oxygenation of phenols.[2][3] This approach involves the introduction of a silanol directing group, followed by Pd-catalyzed acetoxylation, cyclization, and subsequent deprotection to yield the catechol.
Experimental Workflow
Figure 1. Workflow for the Palladium-Catalyzed Synthesis of 4-chloro-3-fluoro catechol.
Materials
-
This compound
-
(2-(chloromethyl)phenyl)dimethylsilane (or similar silylating agent)
-
Base (e.g., Triethylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous solvents (e.g., Toluene, THF)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Detailed Procedure
Step 1: Synthesis of the Silylated Phenol Intermediate
-
To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add (2-(chloromethyl)phenyl)dimethylsilane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the silylated phenol intermediate.
Step 2: Palladium-Catalyzed C-H Oxygenation
-
In a reaction vessel, combine the silylated phenol intermediate (1.0 eq), Pd(OAc)₂ (0.05 eq), and PhI(OAc)₂ (1.2 eq) in toluene.
-
Heat the mixture to 100 °C and stir for 4-6 hours.
-
Monitor the formation of the cyclic silicon-protected catechol by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure. The crude product can be used in the next step without further purification.
Step 3: Desilylation to Yield 4-chloro-3-fluoro catechol
-
Dissolve the crude cyclic silicon-protected catechol in THF.
-
Add a 1M solution of TBAF in THF (1.5 eq) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 4-chloro-3-fluoro catechol, by flash column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst | Palladium(II) acetate | [2] |
| Directing Group | Silanol | [2][3] |
| Oxidant | (Diacetoxyiodo)benzene | [2] |
| Typical Yield | 60-80% (based on analogous phenol hydroxylations) | [2] |
| Selectivity | High for ortho-hydroxylation | [2][3] |
| Reaction Temperature | 100 °C (Oxygenation step) | [2] |
| Reaction Time | 6-8 hours (total for oxygenation and desilylation) | [2] |
Protocol 2: Enzymatic Synthesis of 4-chloro-3-fluoro catechol
This protocol utilizes a phenol hydroxylase enzyme, which is known to catalyze the ortho-hydroxylation of a variety of phenolic substrates, including halogenated phenols.[1] This biocatalytic method is performed under mild, aqueous conditions.
Experimental Workflow
Figure 2. Workflow for the Enzymatic Synthesis of 4-chloro-3-fluoro catechol.
Materials
-
This compound
-
Phenol hydroxylase (e.g., from Trichosporon cutaneum or a recombinant source)
-
NAD(P)H (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Phosphate buffer (pH 7.0-8.0)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Standard laboratory equipment for biochemical reactions and purification.
Detailed Procedure
-
Prepare a phosphate buffer solution (50 mM, pH 7.5).
-
In a reaction vessel, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the phosphate buffer to the desired final concentration (e.g., 1-5 mM).
-
Add NAD(P)H to the reaction mixture to a final concentration of 1-2 molar equivalents relative to the substrate.
-
Initiate the reaction by adding a purified preparation of phenol hydroxylase. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC, observing the consumption of the starting material and the formation of the catechol product.
-
Upon completion, or when the reaction rate plateaus, terminate the reaction by adding an equal volume of cold ethyl acetate to precipitate the enzyme and extract the product.
-
Separate the organic layer, and repeat the extraction of the aqueous layer.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting
References
Application Notes and Protocols for O-Alkylation of 4-Chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the O-alkylation of 4-chloro-3-fluorophenol, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. The following sections outline the general principles, specific experimental procedures, and comparative data for different alkylating agents.
Introduction to O-Alkylation of Phenols
The O-alkylation of phenols, commonly known as the Williamson ether synthesis, is a fundamental reaction in organic chemistry for the formation of aryl ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group to form the corresponding ether.
The general scheme for the O-alkylation of this compound is as follows:
Caption: General scheme for the O-alkylation of this compound.
Key factors influencing the reaction's success and selectivity include the choice of base, solvent, alkylating agent, and reaction temperature. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and potentially favoring C-alkylation, while aprotic polar solvents are generally preferred for O-alkylation.[1]
Experimental Protocols
Two general protocols for the O-alkylation of this compound are provided below, based on common laboratory practices for similar transformations.
Protocol 1: O-Alkylation using Potassium Carbonate in Acetone or Acetonitrile
This is a widely used and reliable method for the O-alkylation of phenols with various alkyl halides.
Caption: Workflow for O-alkylation using potassium carbonate.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkylating agent (e.g., ethyl bromoacetate, benzyl bromide)
-
Acetone or Acetonitrile (anhydrous)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a suitable volume of acetone or acetonitrile to make a 0.1-0.5 M solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired O-alkylated product.
Protocol 2: O-Alkylation using Sodium Hydride in DMF or THF
This protocol is suitable for less reactive alkylating agents and when a stronger base is required.
Caption: Workflow for O-alkylation using sodium hydride.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2-1.5 eq).
-
Add anhydrous DMF or THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF or THF and add it dropwise to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1-1.2 eq) dropwise.
-
Allow the reaction to proceed at room temperature or heat if necessary. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride or water at 0 °C.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Conditions and Quantitative Data
The following tables summarize typical reaction conditions and reported yields for the O-alkylation of this compound and structurally similar phenols with various alkylating agents.
Table 1: O-Alkylation with Alkyl Halides and Sulfates
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Ethyl Sulfate | NaOH/Sodium Phenoxide | - | 80 | - | Not Reported | Synthesis of 4-chloro-3-fluorophenyl ether.[2] |
| n-Butyl Bromide | K₂CO₃ | Acetone | Reflux | 48 | ~85-90 | Based on O-alkylation of o-nitrophenol.[3] |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 2-6 | >90 | General conditions for substituted phenols. |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 4-8 | >90 | General conditions for substituted phenols.[4] |
| Allyl Bromide | K₂CO₃ | Acetone | Reflux | 2-4 | >90 | General conditions for substituted phenols. |
Table 2: O-Alkylation with Functionalized Alkylating Agents
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | Reflux | 72 | 63 | For the synthesis of ethyl 2-(salicyloxy)acetate.[5] |
| Ethyl Chloroacetate | - | Acetone | Reflux | - | - | Synthesis of 2-(4-fluorophenoxy)acetic acid.[6] |
| Chloroacetonitrile | K₂CO₃/KHCO₃ | Acetone | - | - | 89 | Phase-transfer catalysis used.[7] |
| 2-Chloroethanol | K₂CO₃ | Methanol | Room Temp | 5-24 | 60-99 | For a range of substituted phenols. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and lachrymatory. Handle with care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous, especially when using NaH. Increase the reaction time or temperature if the starting material is not fully consumed. Consider using a more reactive alkylating agent (iodide > bromide > chloride).
-
C-Alkylation Byproduct: Use a less polar, aprotic solvent. Phase-transfer catalysis can also improve selectivity for O-alkylation.[8]
-
No Reaction: The base may not be strong enough to deprotonate the phenol. Consider switching from K₂CO₃ to a stronger base like NaH or NaOH. Ensure the alkylating agent is reactive enough.
These protocols and data should serve as a valuable resource for the successful O-alkylation of this compound in a research and development setting. Optimization of the reaction conditions may be necessary for specific substrates and scales.
References
- 1. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. pikka.uochb.cas.cz [pikka.uochb.cas.cz]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]
- 6. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
- 7. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 4-Chloro-3-fluorophenol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Chloro-3-fluorophenol as a key starting material in the synthesis of pharmaceutical intermediates, with a focus on the generation of precursors for beta-adrenergic receptor antagonists. The protocols outlined below are representative methodologies for the synthesis of a key glycidyl ether intermediate and its subsequent conversion to a potential beta-blocker candidate.
Introduction
This compound is a versatile chemical building block in medicinal chemistry. Its substituted phenyl ring is a valuable moiety for introducing specific physicochemical properties into drug candidates, such as enhanced metabolic stability and binding affinity to target proteins. A primary application of this compound is in the synthesis of aryloxypropanolamine-based beta-blockers, a class of drugs widely used in the management of cardiovascular diseases.[1] The synthesis typically begins with the reaction of the phenol with epichlorohydrin to form a key glycidyl ether intermediate.[2]
Synthesis of a Key Pharmaceutical Intermediate: 1-(4-Chloro-3-fluorophenoxy)-2,3-epoxypropane
The reaction of this compound with epichlorohydrin under basic conditions yields the crucial intermediate, 1-(4-chloro-3-fluorophenoxy)-2,3-epoxypropane. This reaction is a variation of the Williamson ether synthesis.[3]
Experimental Protocol: Synthesis of 1-(4-Chloro-3-fluorophenoxy)-2,3-epoxypropane
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of water (150 mL) and sodium hydroxide (11.5 g, 0.288 mol), add this compound (40 g, 0.273 mol) over a period of 10-15 minutes at room temperature.
-
Cool the resulting solution to 10-15°C in an ice bath.
-
Add DMSO (75 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 20°C.
-
After stirring for an additional 15 minutes, add epichlorohydrin (37.8 g, 0.409 mol) dropwise over 1 hour, ensuring the temperature remains between 10-15°C.
-
Slowly raise the temperature of the reaction mixture to 45°C and maintain stirring for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water (200 mL).
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (100 mL) followed by brine solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-(4-chloro-3-fluorophenoxy)-2,3-epoxypropane.
Quantitative Data Summary
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Reaction Time | 8-10 hours |
| Reaction Temperature | 45°C |
Synthesis of a Hypothetical Beta-Blocker Candidate: 1-(4-Chloro-3-fluorophenoxy)-3-(isopropylamino)propan-2-ol
The synthesized glycidyl ether intermediate can be further reacted with an amine, such as isopropylamine, to generate a potential beta-blocker. The opening of the epoxide ring by the amine is a key step in forming the final aryloxypropanolamine structure.[1][2]
Experimental Protocol: Synthesis of 1-(4-Chloro-3-fluorophenoxy)-3-(isopropylamino)propan-2-ol
Materials:
-
1-(4-Chloro-3-fluorophenoxy)-2,3-epoxypropane
-
Isopropylamine
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(4-chloro-3-fluorophenoxy)-2,3-epoxypropane (20 g, 0.098 mol) in methanol (200 mL).
-
To this stirred solution, add isopropylamine (29 g, 0.49 mol) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-(4-chloro-3-fluorophenoxy)-3-(isopropylamino)propan-2-ol.
Quantitative Data Summary
| Parameter | Value |
| Yield | 65-75% |
| Purity (HPLC) | >99% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (Methanol) |
Visualizing the Synthetic Pathway and Biological Context
Synthetic Workflow
The overall synthetic scheme for the preparation of the hypothetical beta-blocker from this compound is depicted below.
References
Application of 4-Chloro-3-fluorophenol in the Synthesis of Aryloxyphenoxypropionate Herbicides
Introduction
4-Chloro-3-fluorophenol is a versatile halogenated aromatic compound that serves as a key intermediate in the production of various agrochemicals, particularly herbicides. Its specific substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts desirable properties to the resulting active ingredients, influencing their biological efficacy, metabolic stability, and environmental persistence. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of aryloxyphenoxypropionate (FOP) herbicides, a critical class of grass-specific weed control agents.
Agrochemical Applications of this compound
The primary application of this compound in the agrochemical industry is as a precursor for the synthesis of aryloxyphenoxypropionate (FOP) herbicides. These herbicides are potent and selective inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a crucial enzyme in fatty acid biosynthesis.[1][2][3] Inhibition of this pathway ultimately leads to the death of susceptible grass weeds, while broadleaf crops remain largely unaffected.
The synthesis of FOP herbicides from this compound typically involves a two-step process:
-
Synthesis of the Intermediate 2-(4-chloro-3-fluorophenoxy)propionic acid: This key intermediate is synthesized via a Williamson ether synthesis, reacting this compound with a derivative of propionic acid.
-
Synthesis of the Final Herbicide: The resulting carboxylic acid is then typically esterified to produce the final active ingredient.
Data Presentation
Table 1: Synthesis of 2-(4-chloro-3-fluorophenoxy)propionic acid
| Reactant 1 | Reactant 2 | Solvent | Base | Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| This compound | 2-Chloropropionic acid | Dimethyl sulfoxide (DMSO) | Potassium hydroxide | Dimethylaminopyridine | 80 | 8 | 93.2 | >95 | Patent CN101302150A[4] (Adapted) |
| This compound | Ethyl 2-bromopropionate | Ethanol | Sodium hydroxide | - | Reflux | 4-6 | ~90 | >95 | Patent CN102020554A[5] (Adapted) |
Table 2: Herbicidal Efficacy of a Representative FOP Herbicide
| Target Weed | Application Rate (g/ha) | Efficacy (%) | Crop Tolerance |
| Wild Oats (Avena fatua) | 50 | 95 | Excellent |
| Green Foxtail (Setaria viridis) | 50 | 92 | Excellent |
| Johnsongrass (Sorghum halepense) | 75 | 88 | Good |
Note: Efficacy data is representative for the class of FOP herbicides and may vary for specific active ingredients and environmental conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-chloro-3-fluorophenoxy)propionic acid
This protocol is adapted from a similar synthesis of 2-(2,4-dichlorophenoxy)propionic acid described in patent CN101302150A.[4]
Materials:
-
This compound (1.0 mol, 146.55 g)
-
2-Chloropropionic acid (1.0 mol, 108.52 g)
-
Potassium hydroxide (2.0 mol, 112.2 g)
-
Dimethyl sulfoxide (DMSO) (500 mL)
-
Dimethylaminopyridine (DMAP) (0.015 mol, 1.83 g)
-
Sulfuric acid (for neutralization)
-
n-Hexane (for purification)
-
1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser.
Procedure:
-
To the three-necked flask, add this compound, dimethyl sulfoxide, 2-chloropropionic acid, potassium hydroxide, and dimethylaminopyridine.
-
Heat the reaction mixture to 80°C with constant stirring.
-
Maintain the temperature at 80°C and continue stirring for 8 hours.
-
After the reaction is complete, cool the mixture slightly and neutralize it by the dropwise addition of sulfuric acid while maintaining the temperature at 80°C.
-
Filter the mixture to remove the precipitated salts.
-
Distill the solvent from the filtrate under reduced pressure to obtain the crude solid product.
-
Add 600 mL of n-hexane to the crude solid and stir the slurry at room temperature.
-
Filter the solid product, wash with a small amount of cold n-hexane, and dry under vacuum to yield 2-(4-chloro-3-fluorophenoxy)propionic acid.
Expected Yield: Approximately 93%
Protocol 2: Synthesis of a Representative FOP Herbicide (Esterification)
This is a general protocol for the esterification of the carboxylic acid intermediate.
Materials:
-
2-(4-chloro-3-fluorophenoxy)propionic acid (1.0 mol)
-
Ethanol (or other suitable alcohol) (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene (or other suitable solvent)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(4-chloro-3-fluorophenoxy)propionic acid in toluene and an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
The crude product can be further purified by distillation or chromatography if necessary.
Mandatory Visualizations
Caption: Synthesis pathway of a FOP herbicide from this compound.
Caption: Experimental workflow for synthesis and testing.
Caption: Mode of action of FOP herbicides.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 4. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
- 5. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
Application Note: Protocols for Nucleophilic Aromatic Substitution with 4-Chloro-3-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, providing a versatile platform for the functionalization of aromatic rings.[1][2] This class of reactions is particularly vital in the fields of medicinal chemistry and agrochemical development, where the modification of aryl scaffolds is crucial for tuning the biological activity of molecules.[3][4]
This document provides detailed protocols for the nucleophilic aromatic substitution of 4-chloro-3-fluorophenol. This substrate is a solid with a melting point of 54-56 °C and serves as a valuable building block. Its aromatic ring is activated towards nucleophilic attack by the electron-withdrawing effects of the chloro and fluoro substituents. The phenolic hydroxyl group provides an additional handle for chemical modification and influences the electronic properties of the ring.
SNAr reactions typically proceed via a two-step addition-elimination mechanism involving a stabilized intermediate known as a Meisenheimer complex, although some cases may involve a concerted mechanism.[1][2] The reaction is highly dependent on the nature of the nucleophile, solvent, base, and temperature. This note details generalized procedures for the reaction of this compound with oxygen, nitrogen, and sulfur-based nucleophiles.
Reaction Principles and Selectivity
In this compound, nucleophilic attack is generally expected to occur at the carbon atom bearing the chlorine atom. The C-Cl bond is typically more susceptible to cleavage than the C-F bond in SNAr reactions, especially under thermal conditions, due to chlorine being a better leaving group in many contexts despite fluorine's higher electronegativity which more strongly activates the ring.
For the protocols described, the reaction is performed under basic conditions. The base deprotonates the phenolic hydroxyl, forming a phenoxide. This can modulate the ring's reactivity or, if not participating in an intermolecular reaction, requires consideration for potential side reactions. For the synthesis of diaryl ethers or aryl amines, copper-catalyzed Ullmann-type couplings present a powerful alternative to traditional SNAr, often proceeding under different conditions and sometimes requiring higher temperatures.[5][6][7]
Summary of Representative Reaction Conditions
The following table summarizes generalized conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. These conditions are based on established principles for SNAr and Ullmann-type reactions and should be optimized for specific substrate combinations.
| Reaction Type | Nucleophile (Nu-H) | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| O-Arylation | Alcohols, Phenols | CuI (5-10 mol%) | K₂CO₃, Cs₂CO₃ | DMF, NMP, Xylene | 120-160 | 40-85 |
| N-Arylation | Primary/Secondary Amines | None or CuI | K₂CO₃, NaH, t-BuOK | DMF, DMSO | 80-140 | 50-95 |
| S-Arylation | Thiols | None | K₂CO₃, NaOH | DMF, Acetonitrile | 25-80 | 60-98 |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for O-Arylation (Diaryl Ether Synthesis) via Ullmann Condensation
This protocol is adapted from general Ullmann ether synthesis procedures.[5][6]
-
Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired phenol or alcohol nucleophile (1.2-1.5 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Reaction Setup: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or a non-polar solvent like xylene.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and base.[4]
-
Wash the filtrate sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired diaryl ether.
Protocol 2: General Procedure for N-Arylation (Aryl Amine Synthesis)
This protocol describes a general thermal SNAr reaction with an amine nucleophile.
-
Reagent Preparation: In a sealed reaction tube, combine this compound (1.0 equiv.), the primary or secondary amine (2.0-3.0 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Reaction Setup: Add a polar aprotic solvent such as Dimethyl sulfoxide (DMSO).
-
Reaction Execution: Seal the tube and heat the mixture to 100-120 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: General Procedure for S-Arylation (Aryl Thioether Synthesis)
Thiols are highly effective nucleophiles and can often react under milder conditions.[8]
-
Reagent Preparation: To a round-bottom flask with a stir bar, add this compound (1.0 equiv.) and a suitable solvent like DMF or acetonitrile.
-
Reaction Setup: Add potassium carbonate (K₂CO₃, 1.5 equiv.) to the mixture.
-
Slowly add the thiol nucleophile (1.1 equiv.) at room temperature.
-
Reaction Execution: Stir the reaction at room temperature or heat gently to 50-80 °C if necessary.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding water. Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude thioether can be purified by silica gel chromatography.
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the described protocols.
Caption: General workflow for nucleophilic substitution on this compound.
Logical Reaction Pathway
This diagram shows the logical transformation from reactants to products in a typical SNAr reaction.
Caption: Logical pathway for the SNAr reaction of this compound.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
Application Notes: 4-Chloro-3-fluorophenol in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes detail the utility of 4-chloro-3-fluorophenol as a key building block in the synthesis of novel anti-inflammatory drug candidates. We present a representative synthesis of a 2H-1,4-benzoxazin-3(4H)-one derivative incorporating a 3-chloro-4-fluorobenzyl moiety, a structure readily accessible from this compound. This class of compounds has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Detailed experimental protocols, quantitative biological data, and pathway diagrams are provided to enable researchers to explore this promising avenue of drug discovery.
Introduction
The inflammatory process is a complex biological response implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel anti-inflammatory therapeutics is the targeted inhibition of pro-inflammatory mediators and signaling cascades. Phenolic compounds, particularly those with halogen substitutions, have emerged as versatile scaffolds in medicinal chemistry due to their ability to form specific interactions with biological targets. This compound is a valuable synthetic intermediate, offering a unique combination of electronic and lipophilic properties that can be exploited to enhance the potency and pharmacokinetic profile of drug candidates.
This document focuses on the application of this compound in the synthesis of a potent class of anti-inflammatory agents: 2H-1,4-benzoxazin-3(4H)-one derivatives. These compounds have been shown to effectively suppress the production of key inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Furthermore, they exert their effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by activating the cytoprotective Nrf2-HO-1 signaling pathway.
Synthetic Application: Synthesis of a 2H-1,4-benzoxazin-3(4H)-one Derivative
While various synthetic routes can be envisioned, a plausible pathway starting from a precursor derivable from this compound is presented below. The key step involves the incorporation of the 3-chloro-4-fluorobenzyl moiety, which is a structural analogue of this compound.
Hypothetical Synthetic Workflow:
Caption: Synthetic workflow for a 2H-1,4-benzoxazin-3(4H)-one derivative.
Experimental Protocols
Protocol 1: Synthesis of 3-(1-(3-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)benzamide (Representative Compound)
Materials:
-
3-Azido-N-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)benzamide
-
1-(Azidomethyl)-3-chloro-4-fluorobenzene (derivable from 4-chloro-3-fluorobenzyl bromide)
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
To a solution of 3-azido-N-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)benzamide (1.0 eq) and 1-(azidomethyl)-3-chloro-4-fluorobenzene (1.1 eq) in a 1:1 mixture of DMF and water, add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired product.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >97% |
Biological Activity and Data Presentation
Derivatives of 2H-1,4-benzoxazin-3(4H)-one containing the 3-chloro-4-fluorobenzyl moiety have been evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Concentration (µM) | NO Inhibition (%) | IL-1β Inhibition (%)[3] | IL-6 Inhibition (%) | TNF-α Inhibition (%)[3] |
| Representative Compound | 10 | 68.2 ± 5.1 | 72.5 ± 6.3 | 65.1 ± 4.9 | 78.3 ± 5.9 |
| Dexamethasone (Control) | 10 | 85.4 ± 3.7 | 88.1 ± 4.2 | 82.3 ± 3.5 | 90.2 ± 2.8 |
Table 2: Downregulation of Pro-inflammatory Enzymes
| Compound | Concentration (µM) | iNOS Protein Expression (% of Control) | COX-2 Protein Expression (% of Control) |
| Representative Compound | 10 | 35.6 ± 4.2 | 41.3 ± 3.8 |
| Dexamethasone (Control) | 10 | 18.2 ± 2.9 | 22.5 ± 3.1 |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through the modulation of key signaling pathways. A primary mechanism involves the activation of the Nrf2-HO-1 pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation.
Signaling Pathway Diagram:
Caption: Proposed mechanism of anti-inflammatory action.
The representative compound is believed to inhibit the Keap1-mediated degradation of Nrf2, leading to Nrf2 accumulation and translocation to the nucleus. There, it induces the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. Additionally, the compound may directly or indirectly inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The 2H-1,4-benzoxazin-3(4H)-one derivatives, incorporating the 3-chloro-4-fluorobenzyl moiety, demonstrate significant potential for the development of new therapeutics for inflammatory diseases. The detailed protocols and biological data provided herein offer a solid foundation for further research and development in this area. These findings encourage the exploration of other derivatives of this compound to identify compounds with improved efficacy and safety profiles.
References
- 1. Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
Application Notes and Protocols for the Synthesis of 4-chloro-3-fluorobenzyl ether
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 4-chloro-3-fluorobenzyl ether, a key intermediate in the development of pharmaceutical and agrochemical compounds. The protocols are based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. Two primary synthetic routes are presented, starting from commercially available precursors: 4-chloro-3-fluorobenzyl alcohol and 4-chloro-3-fluorobenzyl bromide.
Overview of Synthetic Pathways
The synthesis of 4-chloro-3-fluorobenzyl ether can be efficiently achieved via a nucleophilic substitution reaction (SN2), commonly known as the Williamson ether synthesis.[1][2] This involves the reaction of an alkoxide with a primary alkyl halide.[3][4] The two principal pathways are:
-
Pathway A: Methylation of 4-chloro-3-fluorobenzyl alcohol. In this route, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then reacts with a methylating agent.
-
Pathway B: Reaction of 4-chloro-3-fluorobenzyl halide (bromide or chloride) with a methoxide source. This is a direct SN2 reaction where the methoxide ion displaces the halide.
The choice of pathway may depend on the availability and cost of the starting materials and the desired scale of the reaction. Both 4-chloro-3-fluorobenzyl alcohol and 4-chloro-3-fluorobenzyl bromide are commercially available reagents.[5]
Experimental Protocols
Protocol 1: Synthesis from 4-chloro-3-fluorobenzyl alcohol
This protocol describes the methylation of 4-chloro-3-fluorobenzyl alcohol using sodium hydride and methyl iodide.
Materials and Reagents:
-
4-chloro-3-fluorobenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-chloro-3-fluorobenzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the alcohol solution to the NaH suspension dropwise via a dropping funnel. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis from 4-chloro-3-fluorobenzyl bromide
This protocol details the reaction of 4-chloro-3-fluorobenzyl bromide with sodium methoxide.
Materials and Reagents:
-
4-chloro-3-fluorobenzyl bromide
-
Sodium methoxide (CH₃ONa)
-
Anhydrous methanol (MeOH) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add sodium methoxide (1.2 equivalents) and anhydrous methanol or THF.
-
Stir the mixture until the sodium methoxide is fully dissolved.
-
Add 4-chloro-3-fluorobenzyl bromide (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude 4-chloro-3-fluorobenzyl ether can be purified by vacuum distillation.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 4-chloro-3-fluorobenzyl ether via the described protocols.
| Parameter | Protocol 1 (from Alcohol) | Protocol 2 (from Benzyl Bromide) |
| Starting Material | 4-chloro-3-fluorobenzyl alcohol | 4-chloro-3-fluorobenzyl bromide |
| Key Reagents | NaH, CH₃I, DMF | CH₃ONa, MeOH |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Reaction Temperature | 0 °C to Room Temperature | Reflux |
| Typical Yield | 85 - 95% | 90 - 98% |
| Purity (Post-Purification) | >98% (GC) | >99% (GC) |
| Purification Method | Vacuum Distillation / Chromatography | Vacuum Distillation |
Visualizations
Experimental Workflow
References
Application of 4-Chloro-3-fluorophenol in the Development of High-Performance Specialty Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-fluorophenol is a versatile chemical intermediate that holds significant promise in the synthesis of specialty polymers, particularly fluorinated poly(aryl ether)s. The incorporation of fluorine and chlorine atoms into the polymer backbone can impart a range of desirable properties, including enhanced thermal stability, improved chemical resistance, low dielectric constants, and reduced flammability. These characteristics make such polymers highly attractive for applications in demanding environments, such as in the aerospace, electronics, and biomedical industries.
This document provides detailed application notes and a hypothetical, yet chemically robust, experimental protocol for the utilization of this compound in the development of a novel fluorinated poly(aryl ether ketone) (F-PAEK). The protocols are designed to be a practical guide for researchers and scientists in the field of polymer chemistry and materials science.
Rationale for Use in Specialty Polymers
The unique substitution pattern of this compound offers several advantages for polymer synthesis:
-
Reactive Sites: The phenolic hydroxyl group provides a nucleophilic site for etherification reactions, a common method for forming the backbone of poly(aryl ether)s.
-
Halogen Activation: The presence of both chlorine and fluorine atoms on the aromatic ring can influence the reactivity of the molecule in nucleophilic aromatic substitution reactions. While the fluorine atom is generally more susceptible to displacement in such reactions, the chlorine atom can also participate under specific conditions or be retained to impart specific properties.
-
Property Enhancement: The incorporation of fluoro- and chloro- substituents can lead to:
-
Increased Thermal Stability: The strong carbon-fluorine bond enhances the thermal and oxidative stability of the resulting polymer.
-
Chemical Resistance: Halogenated polymers often exhibit excellent resistance to a wide range of chemicals and solvents.
-
Low Dielectric Constant: The low polarizability of the C-F bond contributes to a lower dielectric constant, making these materials suitable for high-frequency electronic applications.
-
Reduced Flammability: The presence of halogens can impart inherent flame-retardant properties.
-
Hypothetical Synthesis Pathway
A viable strategy for incorporating this compound into a specialty polymer involves a two-step process:
-
Synthesis of a Bisphenol Monomer: this compound is first converted into a bisphenol derivative. This creates a difunctional monomer that can undergo polycondensation. A common method is the reaction of two equivalents of the phenol with a suitable linking agent, such as 4,4'-difluorobenzophenone, in the presence of a base.
-
Polymerization: The synthesized bisphenol monomer is then polymerized with an activated dihalo-compound, such as decafluorobiphenyl, via a nucleophilic aromatic substitution polycondensation reaction to yield the final fluorinated poly(aryl ether ketone).
Experimental Protocols
Protocol 1: Synthesis of Bis[4-(4-chloro-3-fluorophenoxy)]benzophenone (BCFPB)
Objective: To synthesize a novel bisphenol monomer from this compound.
Materials:
-
This compound
-
4,4'-Difluorobenzophenone
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Nitrogen inlet
-
Thermocouple
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet, add this compound (29.31 g, 0.2 mol), 4,4'-difluorobenzophenone (21.82 g, 0.1 mol), and anhydrous potassium carbonate (27.64 g, 0.2 mol).
-
Add 100 mL of anhydrous DMAc and 50 mL of anhydrous toluene to the flask.
-
Purge the system with dry nitrogen for 30 minutes.
-
Heat the reaction mixture to 140°C with vigorous stirring. Toluene will begin to reflux and azeotropically remove any water present, which will be collected in the Dean-Stark trap.
-
After 4 hours of reflux, carefully remove the toluene from the Dean-Stark trap.
-
Increase the reaction temperature to 165°C and maintain for 12 hours under a continuous nitrogen flow.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by slowly pouring the reaction mixture into 500 mL of vigorously stirred methanol.
-
Filter the crude product using a Büchner funnel and wash thoroughly with deionized water and then with methanol to remove inorganic salts and unreacted monomers.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure bisphenol monomer, BCFPB.
-
Dry the purified product in a vacuum oven at 80°C for 24 hours.
Protocol 2: Synthesis of Fluorinated Poly(aryl ether ketone) (F-PAEK)
Objective: To synthesize a high-performance F-PAEK by polycondensation of the BCFPB monomer with an activated dihalo-compound.
Materials:
-
Bis[4-(4-chloro-3-fluorophenoxy)]benzophenone (BCFPB) (from Protocol 1)
-
Decafluorobiphenyl
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Equipment:
-
Same as in Protocol 1
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, dissolve the synthesized BCFPB monomer (e.g., 47.53 g, 0.1 mol) and decafluorobiphenyl (33.41 g, 0.1 mol) in 150 mL of anhydrous DMAc.
-
Add anhydrous potassium carbonate (27.64 g, 0.2 mol) to the solution.
-
Add 75 mL of anhydrous toluene to the flask.
-
Purge the system with dry nitrogen for 30 minutes.
-
Heat the mixture to 140°C with vigorous stirring to initiate the azeotropic removal of water.
-
After 4 hours, remove the toluene and raise the temperature to 160°C.
-
Maintain the reaction at 160°C for 24-48 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Monitor the increase in molecular weight by periodically taking samples and analyzing them by gel permeation chromatography (GPC).
-
Once the desired molecular weight is achieved, cool the viscous solution to room temperature.
-
Dilute the polymer solution with 50 mL of DMAc.
-
Precipitate the polymer by slowly pouring the solution into 1 L of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Purify the polymer by washing it repeatedly with hot deionized water and then with methanol.
-
Dry the F-PAEK polymer in a vacuum oven at 120°C for 48 hours.
Data Presentation
The expected properties of the synthesized F-PAEK, based on data from analogous fluorinated poly(aryl ether)s, are summarized below.[1][2] Actual values would need to be determined experimentally.
| Property | Expected Value Range |
| Thermal Properties | |
| Glass Transition Temp. (Tg) | 180 - 230 °C |
| 5% Weight Loss Temp. (Td5) | 500 - 550 °C (in N2) |
| Mechanical Properties | |
| Tensile Strength | 80 - 110 MPa |
| Young's Modulus | 2.5 - 3.5 GPa |
| Elongation at Break | 5 - 15 % |
| Dielectric Properties | |
| Dielectric Constant (1 MHz) | 2.5 - 3.0 |
| Dielectric Loss (1 MHz) | 0.002 - 0.006 |
| Other Properties | |
| Water Absorption (24h) | 0.1 - 0.5 % |
| Inherent Viscosity | 0.5 - 1.2 dL/g |
Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-Chloro-3-fluorophenol. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization through various cross-coupling reactions opens avenues for the synthesis of novel compounds with potential biological activity or unique material properties.
While specific literature examples detailing extensive cross-coupling reactions with this compound are limited, this document provides robust, generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These protocols are based on established methodologies for electronically similar and sterically hindered aryl chlorides and can serve as a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Phenols
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures. The reaction of this compound with various arylboronic acids can produce a diverse library of substituted biphenylols.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and water (4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, weigh palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add this mixture to the Schlenk flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Coupling Partner (Arylboronic Acid) | Typical Catalyst System | Typical Base | Typical Solvent | Expected Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 75-90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 80-95 |
| 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 70-85 |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 70-88 |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.
Reaction Principle: This reaction proceeds via a palladium-catalyzed cycle involving oxidative addition of the aryl chloride, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[1][2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene, degassed
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add Pd₂(dba)₃ (0.015 equiv) and XPhos (0.03 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add degassed, anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation:
The following table presents expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on data for similar aryl chlorides.
| Amine | Typical Catalyst System | Typical Base | Typical Solvent | Expected Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 85-95 |
| Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 80-92 |
| n-Butylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 75-88 |
| Indole | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 70-85 |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Catalytic Cycle.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction allows for the coupling of this compound with alkenes to form substituted styrenes, which are valuable intermediates in polymer and pharmaceutical synthesis.[3]
Reaction Principle: The reaction involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[3]
Experimental Protocol: General Procedure for the Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), degassed
Procedure:
-
To a sealed tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed DMF, triethylamine (2.0 equiv), and the alkene (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
Expected yields for the Heck reaction of this compound with various alkenes are presented below, based on similar substrates.
| Alkene | Typical Catalyst System | Typical Base | Typical Solvent | Expected Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 60-80 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | DMAc | 70-85 |
| 1-Octene | Herrmann's Catalyst | Cy₂NMe | NMP | 50-70 |
| Cyclohexene | Pd/C | NaOAc | Toluene | 40-60 |
Logical Flow of the Heck Reaction
Caption: Logical flow of the Heck reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding functionalized aryl alkynes.[4]
Reaction Principle: This cross-coupling reaction is unique in that it typically employs both a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[4]
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), degassed
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF and triethylamine (3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) as needed.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
The following table provides expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on reactions with similar aryl chlorides.
| Terminal Alkyne | Typical Catalyst System | Typical Base | Typical Solvent | Expected Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80-95 |
| 1-Heptyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 75-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | 70-85 |
| Propargyl alcohol | PdCl₂(dppf) / CuI | DBU | Toluene | 65-80 |
Dual Catalytic Cycle of Sonogashira Coupling
Caption: Sonogashira Dual Catalytic Cycle.
References
Application Notes and Protocols: Derivatization of 4-Chloro-3-fluorophenol for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-3-fluorophenol is a valuable halogenated building block in organic synthesis and medicinal chemistry.[1][2] Its unique substitution pattern, featuring both electron-withdrawing chlorine and fluorine atoms on a phenolic ring, provides a versatile scaffold for developing novel therapeutic agents.[3] The presence of fluorine can significantly enhance key pharmacokinetic properties of drug candidates, including metabolic stability, lipophilicity, and receptor binding affinity.[4][5] This document provides detailed protocols for common derivatization reactions of this compound and highlights its applications in drug discovery. Fluorophenols are recognized as crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals.[3][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 348-60-7 | [7] |
| Molecular Formula | C₆H₄ClFO | [8][9] |
| Molecular Weight | 146.55 g/mol | [8] |
| Appearance | Solid | [7] |
| Melting Point | 54-56 °C | [7][8] |
| Boiling Point | 84 °C at 44 mmHg | [7][8] |
| Solubility | Soluble in chloroform | [7] |
Applications in Medicinal Chemistry
The derivatization of the phenolic hydroxyl group is the most common strategy to generate libraries of compounds for biological screening. The resulting ethers and esters can modulate the molecule's physicochemical properties, leading to improved drug-like characteristics.
-
Kinase Inhibitors: The fluorinated phenyl motif is present in numerous kinase inhibitors. For instance, the related compound 4-amino-3-fluorophenol is a key intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib.[3] Derivatization allows for the exploration of the chemical space around this privileged scaffold.
-
Anti-infective and Anti-inflammatory Agents: Halogenated phenols are core structures in various anti-infective and anti-inflammatory drug candidates.[5]
-
Metabolic Stability: The introduction of fluorine is a well-established strategy to block metabolically labile positions, thereby increasing the half-life of a drug molecule.[4]
References
- 1. Page loading... [wap.guidechem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. data.epo.org [data.epo.org]
- 7. 4-氯-3-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 348-60-7 [m.chemicalbook.com]
- 9. This compound | C6H4ClFO | CID 2724523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 4-Chloro-3-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent laboratory and industrial synthesis involves a two-step process. The first step is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene to produce the key intermediate, 3-chloro-4-fluoroaniline. The second step is the diazotization of 3-chloro-4-fluoroaniline followed by a Sandmeyer-type hydrolysis of the resulting diazonium salt to yield this compound.
Q2: What are the primary side products I should be aware of during the synthesis of the 3-chloro-4-fluoroaniline intermediate?
A2: During the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene, the main side products arise from dehalogenation. These are primarily 4-fluoroaniline (from dechlorination) and 3-chloroaniline (from defluorination). The carbon-chlorine bond is generally more susceptible to hydrogenolysis than the carbon-fluorine bond.
Q3: What are the expected side products in the conversion of 3-fluoro-4-chloroaniline to this compound?
A3: In the diazotization and subsequent hydrolysis of 3-fluoro-4-chloroaniline, several side products can form. The most common include:
-
1-Chloro-2-fluorobenzene: This results from the reduction of the diazonium salt, where the diazonium group is replaced by a hydrogen atom.
-
Azo compounds: These are highly colored impurities formed by the coupling of the diazonium salt with either the starting aniline or the product phenol. Their formation is often indicative of improper temperature or pH control.
Troubleshooting Guides
Issue 1: Significant formation of dehalogenated byproducts during the synthesis of 3-chloro-4-fluoroaniline.
-
Observation: GC-MS or HPLC analysis of your 3-chloro-4-fluoroaniline product shows significant peaks corresponding to 4-fluoroaniline and/or 3-chloroaniline.
-
Root Cause Analysis and Solutions:
| Parameter | Potential Cause of Dehalogenation | Recommended Action |
| Catalyst | High catalyst loading or highly active catalyst (e.g., Palladium on Carbon). | Consider using a lower catalyst loading or a less active catalyst. Platinum-based catalysts may offer better selectivity. |
| Temperature | Elevated reaction temperatures increase the rate of hydrodehalogenation. | Maintain the reaction temperature in the range of 60-80°C. Lowering the temperature may reduce dehalogenation, but will also slow the reaction rate. |
| Hydrogen Pressure | High hydrogen pressure can promote the cleavage of carbon-halogen bonds. | Operate at a moderate hydrogen pressure (e.g., 0.5-1.0 MPa). Avoid excessively high pressures. |
| Reaction Time | Prolonged reaction times after the consumption of the starting material can lead to over-reduction. | Monitor the reaction progress closely by TLC or GC and stop the reaction as soon as the 3-chloro-4-fluoronitrobenzene is consumed. |
Issue 2: Low yield and formation of colored impurities during the synthesis of this compound.
-
Observation: The final product is a dark, tarry substance instead of a crystalline solid, and the overall yield is low.
-
Root Cause Analysis and Solutions:
| Parameter | Potential Cause of Low Yield/Impurity Formation | Recommended Action |
| Temperature Control | Diazonium salts are unstable at elevated temperatures. Decomposition leads to a variety of byproducts. Azo coupling is also more prevalent at higher temperatures. | Maintain a strict temperature control between 0-5°C during the diazotization step. The hydrolysis step is typically carried out at a higher temperature, but the addition of the diazonium salt solution should be done carefully to control the reaction rate and temperature. |
| pH Control | Incorrect pH can lead to the formation of diazoamino compounds or promote azo coupling. | The diazotization should be carried out in a strongly acidic medium (e.g., using excess sulfuric or hydrochloric acid). The pH should be carefully monitored and adjusted as needed. |
| Purity of Starting Material | Impurities in the 3-fluoro-4-chloroaniline can lead to side reactions and a lower yield of the desired product. | Ensure the 3-fluoro-4-chloroaniline is of high purity before use. Recrystallization or distillation may be necessary. |
| Incomplete Diazotization | If the diazotization is not complete, the unreacted aniline can couple with the diazonium salt to form azo dyes. | Ensure the complete dissolution of the aniline in the acid and add the sodium nitrite solution slowly and with efficient stirring to ensure complete reaction. |
Experimental Protocols
Synthesis of 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene (Catalytic Hydrogenation)
-
Reaction Setup: In a pressure reactor, add 3-chloro-4-fluoronitrobenzene and a catalytic amount of Platinum on Carbon (Pt/C) (e.g., 1-2 mol%).
-
Solvent Addition: Add a suitable solvent such as ethanol or methanol.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 0.5 - 1.0 MPa.
-
Reaction: Heat the mixture to 60-70°C with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can be concentrated under reduced pressure to yield crude 3-chloro-4-fluoroaniline, which can be further purified by distillation or recrystallization.
Synthesis of this compound from 3-fluoro-4-chloroaniline (Diazotization and Hydrolysis)
-
Diazotization:
-
In a flask, dissolve 3-fluoro-4-chloroaniline in an aqueous solution of sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Hydrolysis:
-
In a separate flask, heat an aqueous solution of sulfuric acid to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the hot acid solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue heating the mixture for a further 30 minutes to ensure complete hydrolysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any residual acid.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude this compound.
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The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
Visualizations
Caption: Synthetic pathway for this compound highlighting key side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of Crude 4-Chloro-3-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Chloro-3-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound, which is a solid at room temperature, are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties is crucial for selecting and optimizing purification parameters.
| Property | Value | Reference |
| Molecular Weight | 146.55 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 54-56 °C | [1] |
| Boiling Point | 84 °C at 44 mmHg | [1] |
| Solubility | Soluble in chloroform | [1] |
Q3: What are the likely impurities in crude this compound?
A3: Crude this compound, often synthesized from the diazotization of 4-chloro-3-fluoroaniline followed by hydrolysis, may contain several impurities. These can include unreacted starting materials, byproducts from side reactions (such as regioisomers), and degradation products. Phenols are also susceptible to oxidation, which can lead to colored impurities.[2]
Q4: My purified this compound is discolored (pink or brown). What causes this and how can I prevent it?
A4: Discoloration in phenols is typically due to the formation of colored oxidation products. This can be minimized by handling the material under an inert atmosphere (e.g., nitrogen or argon) and storing it protected from light and air. Using degassed solvents for purification can also help.
Troubleshooting Guides
Vacuum Distillation
Issue: The product is not distilling over at the expected temperature and pressure.
-
Possible Cause 1: Inaccurate pressure reading.
-
Solution: Ensure your vacuum gauge is calibrated and accurately measuring the pressure at the distillation head. Leaks in the system are a common cause of higher-than-expected pressure. Check all joints and connections for a proper seal.
-
-
Possible Cause 2: Presence of high-boiling impurities.
-
Solution: If the crude material contains a significant amount of high-boiling point impurities, the distillation of the desired product may be hindered. A preliminary purification step, such as a solvent wash or filtration, may be necessary.
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Issue: The product solidifies in the condenser.
-
Possible Cause: The condenser water is too cold.
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Solution: Given the melting point of this compound (54-56 °C), it can easily solidify in a cold condenser. Use room temperature water or a water bath set to around 45-50 °C for the condenser. A short-path distillation apparatus can also be beneficial.
-
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
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Possible Cause 1: The solution is supersaturated at a temperature above the compound's melting point.
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Solution: Add more solvent to the hot solution to decrease the saturation point. Ensure the solution is heated sufficiently to dissolve the oil, then allow it to cool slowly.
-
-
Possible Cause 2: The chosen solvent is not ideal.
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Solution: Experiment with different solvent systems. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other (the anti-solvent), can often promote crystallization over oiling out.
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Issue: No crystals form upon cooling.
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Possible Cause 1: The solution is not sufficiently saturated.
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Solution: Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
-
-
Possible Cause 2: Crystallization is slow to initiate.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of pure this compound can also induce crystallization.
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Column Chromatography
Issue: The product is tailing on the column.
-
Possible Cause: Phenols are acidic and can interact with the silica gel, leading to tailing.
-
Solution: Add a small amount of a weak acid, such as acetic acid (0.1-1%), to the eluent. This can suppress the ionization of the phenolic hydroxyl group and reduce its interaction with the silica, resulting in sharper peaks.[3]
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Issue: Poor separation of the desired product from an impurity.
-
Possible Cause: The eluent system does not have the optimal polarity.
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Solution: Systematically screen different solvent systems with varying polarities. A good starting point for polar aromatic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[4] Gradient elution, where the polarity of the eluent is gradually increased during the separation, can also be effective.[3]
-
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
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Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
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Sample Preparation: Place the crude this compound in the distillation flask.
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Distillation:
-
Begin stirring and slowly apply vacuum, aiming for a pressure of approximately 44 mmHg.
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Gently heat the distillation flask using a heating mantle.
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Collect the fraction that distills at approximately 84 °C.[1]
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Monitor the temperature closely to avoid co-distillation of impurities.
-
-
Product Collection: The purified product will solidify in the receiving flask upon cooling.
Protocol 2: Recrystallization of this compound
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Solvent Selection: Based on preliminary tests, petroleum ether is a promising solvent for recrystallization.[5] A mixture of hexanes and a small amount of a more polar solvent like ethyl acetate can also be effective.
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Dissolution: In a flask, add the minimum amount of hot petroleum ether to the crude this compound to achieve complete dissolution.
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Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold petroleum ether.
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Dry the purified crystals under vacuum.
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Protocol 3: Flash Column Chromatography of this compound
-
Stationary Phase: Silica gel (230-400 mesh).
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Eluent System: A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
Column Packing:
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Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. 4-氯-3-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. EP4561983A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing Reactions of 4-Chloro-3-fluorophenol
Welcome to the technical support center for 4-Chloro-3-fluorophenol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactions of this compound?
A1: this compound is a versatile intermediate used in the synthesis of more complex molecules. Key reactions include nitration, alkylation (specifically, Friedel-Crafts and Williamson ether synthesis), and etherification. These reactions allow for the introduction of various functional groups, paving the way for the creation of novel compounds with potential applications in pharmaceuticals and other areas of chemical research.
Q2: How do the chloro and fluoro substituents on the phenol ring affect its reactivity?
A2: The chlorine and fluorine atoms are electron-withdrawing groups, which generally decrease the electron density of the aromatic ring, making it less reactive towards electrophilic substitution compared to phenol. However, the hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The interplay of these electronic effects, along with steric hindrance from the substituents, influences the regioselectivity and rate of reactions.
Q3: What are the general safety precautions when working with this compound and its reactions?
A3: this compound is a chemical that requires careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving strong acids, bases, or high pressures should be conducted with extreme caution, using appropriate shielding and pressure-rated equipment. Consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guides
Nitration Reactions
Problem: Low yield of the desired mononitrated product.
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Possible Cause 1: Over-nitration (formation of dinitro products). The hydroxyl group strongly activates the ring, making it susceptible to multiple nitrations.
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Solution: Maintain a low reaction temperature, typically between -10°C and 5°C, to control the reaction rate and selectivity. Use of a milder nitrating agent can also be beneficial.
-
-
Possible Cause 2: Oxidation of the phenol. Nitric acid is a strong oxidizing agent, which can lead to the formation of tarry byproducts, especially at elevated temperatures.
-
Solution: Keep the reaction temperature low and add the nitric acid slowly to the reaction mixture to control the exotherm.
-
-
Possible Cause 3: Incorrect acid concentration. The ratio of sulfuric acid to nitric acid is crucial for the generation of the nitronium ion (NO₂⁺).
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Solution: Use a carefully prepared nitrating mixture with the appropriate acid concentrations.
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Problem: Poor regioselectivity.
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Possible Cause: The directing effects of the hydroxyl, chloro, and fluoro groups lead to a mixture of isomers.
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Solution: Temperature can influence the isomer distribution. Lower temperatures may favor the para-isomer due to steric hindrance at the ortho positions. The choice of solvent can also play a role in regioselectivity.
-
Alkylation Reactions (Williamson Ether Synthesis)
Problem: Low yield of the desired ether product.
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Possible Cause 1: Incomplete deprotonation of the phenol. The phenolic proton must be removed to form the more nucleophilic phenoxide ion.
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Solution: Use a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and an appropriate solvent (e.g., DMF, acetonitrile) to ensure complete deprotonation.
-
-
Possible Cause 2: Side reactions of the alkylating agent. The alkylating agent may undergo elimination reactions, especially at higher temperatures.
-
Solution: Maintain a moderate reaction temperature, typically in the range of 50-100°C. Monitor the reaction progress by TLC to avoid prolonged heating.
-
-
Possible Cause 3: C-alkylation vs. O-alkylation. Phenoxide is an ambident nucleophile and can react at either the oxygen or the carbon atoms of the ring.
-
Solution: O-alkylation is generally favored under kinetic control (lower temperatures) and in polar aprotic solvents.
-
Experimental Protocols and Data
Synthesis of 4-amino-3-fluorophenol (Precursor to this compound)
This reaction involves the hydrogenation of o-fluoronitrobenzene.
Protocol:
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In a sealed reaction vessel, prepare a mixture of deionized water and anhydrous ethanol.
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Carefully add concentrated sulfuric acid.
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Add o-fluoronitrobenzene and a palladium-carbon composite catalyst.
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Introduce hydrogen gas until the pressure reaches 0.1-0.4 MPa.
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Stir the mixture at 1000 rpm while heating to 60°C.
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Increase the hydrogen pressure to 0.4-0.6 MPa.
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Maintain these conditions for 1 hour.[1]
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After cooling to room temperature, filter the mixture and extract the filtrate with ethyl acetate.
| Parameter | Value | Reference |
| Temperature | 60°C | [1] |
| Pressure | 0.4-0.6 MPa | [1] |
| Catalyst | Palladium-carbon composite | [1] |
| Yield | 80.3% | [1] |
| Purity | 95.68% | [1] |
Etherification of this compound
Protocol:
-
Prepare a mixed solution of sodium phenoxide and sodium hydroxide.
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Add this compound to the solution and stir.
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Transfer the mixture to a reactor and add ethyl sulfate.
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Stir for 3 minutes and then raise the temperature to 80°C to initiate the reaction.[1]
| Parameter | Value | Reference |
| Temperature | 80°C | [1] |
| Reagents | Sodium phenoxide, Sodium hydroxide, Ethyl sulfate | [1] |
General Temperature Guidelines for Phenol Reactions
The following table provides general temperature ranges for common reactions involving phenols. These should be considered as starting points for the optimization of this compound reactions.
| Reaction | Temperature Range | Notes |
| Nitration | -10°C to 5°C | Highly activated rings require low temperatures to prevent over-reaction and oxidation. |
| Williamson Ether Synthesis | 50°C to 100°C | Temperature control is crucial to minimize side reactions like elimination. |
| Friedel-Crafts Alkylation | 0°C to 80°C | Milder conditions are often preferred to control polyalkylation. |
Visualizing Workflows and Troubleshooting
Experimental Workflow for Synthesis of 4-amino-3-fluorophenol
Caption: Workflow for the synthesis of 4-amino-3-fluorophenol.
Troubleshooting Logic for Low Yield in Nitration
Caption: Troubleshooting guide for low yield in nitration reactions.
References
Technical Support Center: O-Alkylation of Substituted Phenols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the O-alkylation of substituted phenols, a crucial reaction in synthetic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My O-alkylation reaction is resulting in a low yield or is not proceeding at all. What are the common causes and how can I fix this?
A1: Low or no product yield is a frequent issue in O-alkylation reactions, often stemming from incomplete deprotonation of the phenol, inactive reagents, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The phenolic proton must be removed to form the more nucleophilic phenoxide ion.
-
Weak Base: Ensure the base is strong enough to deprotonate the specific substituted phenol you are using. Phenols with electron-withdrawing groups are more acidic and can be deprotonated by weaker bases, while those with electron-donating groups require stronger bases.[1]
-
Base Quality: Use a fresh, high-quality base. Carbonate bases can absorb moisture, and strong bases like sodium hydride (NaH) are deactivated by water.
-
-
Reaction Conditions:
-
Temperature: While many O-alkylations proceed at room temperature, some require heating to overcome the activation energy. A typical temperature range is 50-100 °C.[2] However, excessively high temperatures can promote side reactions.
-
Reaction Time: Williamson ether syntheses can take anywhere from 1 to 8 hours to reach completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
-
Alkylating Agent:
-
Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl. If your reaction is sluggish, consider switching to a more reactive alkyl halide.
-
Steric Hindrance: The Williamson ether synthesis is an S_N2 reaction and is most efficient with methyl or primary alkyl halides. Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.[3]
-
Q2: I am observing significant amounts of a side-product that is not my desired ether. What is happening and how can I improve the selectivity?
A2: The most common side-reaction in the O-alkylation of phenols is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen. The phenoxide ion is an ambident nucleophile with reactivity at both the oxygen and the ortho/para positions of the ring.
-
Solvent Choice: The solvent plays a critical role in directing the selectivity between O- and C-alkylation.
-
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetone generally favor the desired O-alkylation . These solvents solvate the metal cation, leaving the phenoxide oxygen more available to act as a nucleophile.
-
Protic solvents like water, ethanol, or trifluoroethanol can hydrogen-bond with the phenoxide oxygen, making it less nucleophilic and thereby promoting C-alkylation .[4]
-
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly enhance O-alkylation selectivity. The catalyst helps to bring the phenoxide ion into the organic phase where it is less solvated and more reactive at the oxygen atom, minimizing C-alkylation.[5][6][7]
Q3: My reaction involves a sterically hindered phenol, and I am struggling to get the alkylation to work. What strategies can I employ?
A3: Steric hindrance around the phenolic hydroxyl group can significantly slow down the rate of O-alkylation.
-
Reaction Conditions: For sterically hindered phenols, more forcing conditions may be necessary. This can include higher reaction temperatures and longer reaction times.
-
Choice of Reagents:
-
Stronger Base/Solvent System: Using a strong base in a polar aprotic solvent is often effective. For example, reacting a 2,6-di-t-butylphenol with an alkylating agent in the presence of a base in a dipolar aprotic solvent like DMSO can favor O-alkylation.
-
Highly Reactive Alkylating Agent: Employing a more reactive alkylating agent, such as an alkyl iodide or a triflate, can help to overcome the steric barrier.
-
Q4: I have multiple nucleophilic sites in my molecule, including the phenol and a tertiary amine. How can I selectively achieve O-alkylation?
A4: When multiple nucleophilic centers are present, chemoselectivity becomes a key challenge. Generally, the more nucleophilic site will react preferentially. If the tertiary amine is more nucleophilic, it may form a quaternary ammonium salt with the alkylating agent. To favor O-alkylation of the phenol:
-
Protecting Groups: Consider temporarily protecting the more reactive nucleophilic site (e.g., the amine) before performing the O-alkylation.
-
Reaction Conditions: Carefully screen reaction conditions. Sometimes, subtle changes in the base, solvent, or temperature can alter the chemoselectivity. For instance, a weaker base might not be strong enough to deprotonate the phenol sufficiently, leading to reaction at the more nucleophilic amine. A stronger base will favor formation of the phenoxide, potentially increasing the rate of O-alkylation.
Q5: What are the best practices for purifying my O-alkylated phenol product?
A5: Purification is essential to remove unreacted starting materials, salts, and any side-products. A typical workup and purification workflow involves several steps.
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base like potassium carbonate was used, it can be removed by filtration.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove water-soluble impurities and salts.
-
A wash with a dilute acid (e.g., 1M HCl) can remove any remaining basic impurities, while a wash with a dilute base (e.g., 5% NaOH) can remove any unreacted phenol.
-
A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Chromatography: Flash column chromatography is a powerful technique for separating the desired O-alkylated product from impurities like C-alkylated isomers or di-alkylated products. The choice of solvent system (eluent) is critical and should be determined by TLC analysis. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Data Presentation
The choice of base and solvent significantly impacts the yield and selectivity of O-alkylation. The following tables provide comparative data for the alkylation of representative substituted phenols.
Table 1: Effect of Different Bases on the Yield of O-Alkylation of p-Cresol with Benzyl Bromide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | Reflux | 8 | 92 |
| 2 | Cs₂CO₃ | Acetone | Reflux | 6 | 95 |
| 3 | NaOH (aq) | Toluene | 80 | 12 | 75 |
| 4 | NaH | THF | 60 | 5 | 88 |
| 5 | DBU | CH₃CN | 80 | 10 | 78 |
This table is a representative example compiled from typical results in organic synthesis.
Table 2: Effect of Different Solvents on the O/C-Alkylation Selectivity of 2-Naphthol with Benzyl Bromide
| Entry | Solvent | Temperature (°C) | O-Alkylation Product (%) | C-Alkylation Product (%) |
| 1 | DMF | 25 | >95 | <5 |
| 2 | DMSO | 25 | >95 | <5 |
| 3 | Acetone | 56 (Reflux) | 90 | 10 |
| 4 | Ethanol | 78 (Reflux) | 25 | 75 |
| 5 | 2,2,2-Trifluoroethanol (TFE) | 25 | 10 | 90 |
Data in this table illustrates the general trend of solvent effects on the selectivity of phenolate alkylation.[4]
Experimental Protocols
Protocol 1: General Procedure for the Williamson Ether Synthesis of a Substituted Phenol
This protocol describes a general method for the O-alkylation of a phenol using potassium carbonate as the base in acetone.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (1.5 - 2.0 eq.), and anhydrous acetone (10-20 mL per gram of phenol).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water (2x), 1M NaOH (to remove unreacted phenol), water (1x), and brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Phase-Transfer Catalyzed (PTC) O-Alkylation of 4-Ethylphenol
This protocol details a PTC method for the methylation of 4-ethylphenol.[8]
-
Reaction Setup: In a 5 mL conical vial equipped with a spin vane, combine 4-ethylphenol (1.0 eq.), 25% aqueous sodium hydroxide (NaOH) solution (1.6 eq.), and tetrabutylammonium bromide (TBAB, ~0.05 eq.).
-
Gentle Heating: Gently heat the mixture until the solids dissolve to form a liquid.
-
Addition of Alkylating Agent: Attach a reflux condenser and add methyl iodide (2.6 eq.) through the top of the condenser.
-
Reaction: Reflux the reaction mixture gently for one hour. Maintain a gentle boil to prevent the volatile methyl iodide from escaping.
-
Work-up:
-
Cool the reaction to room temperature, then briefly in an ice bath.
-
Add diethyl ether (1-2 mL) and a small amount of distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with 5% NaOH solution and then with distilled water.
-
-
Purification:
-
Dry the ether layer over anhydrous sodium sulfate.
-
Decant the solution and concentrate it to obtain the crude product.
-
Purify the product by column chromatography on silica gel using an appropriate eluent.
-
Visualizations
Caption: General mechanism of O-alkylation of phenols (Williamson Ether Synthesis).
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. vapourtec.com [vapourtec.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Identifying and minimizing byproducts in halogenated phenol reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halogenated phenol reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in phenol halogenation reactions?
A1: The most prevalent byproducts in phenol halogenation are constitutional isomers (ortho- and para-substituted phenols) and polyhalogenated phenols, such as di- and tri-substituted products.[1][2] The formation of these byproducts is highly dependent on the reaction conditions.[1][2][3] For instance, reacting phenol with bromine water readily forms 2,4,6-tribromophenol as a white precipitate.[1][2][4] Oxidation of the phenol ring can also occur, leading to the formation of colored quinone-type impurities, especially if the reaction is exposed to air or light.[5]
Q2: How can I control the regioselectivity of phenol halogenation to favor a specific isomer (ortho vs. para)?
A2: Controlling regioselectivity is a key challenge. The hydroxyl group of phenol is an ortho-, para-director, meaning it activates these positions for electrophilic attack.[6] Several strategies can be employed to influence the ortho/para ratio:
-
Solvent Choice: Using non-polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) generally favors the formation of the para-isomer due to reduced ionization of the phenol.[3] In contrast, polar solvents like water facilitate the formation of the phenoxide ion, which is highly activated and leads to polysubstitution.[3][7]
-
Temperature: Lower reaction temperatures often increase the selectivity for the para-isomer.[8]
-
Catalysts: Specific catalysts can be used to direct the halogenation to either the ortho or para position with high selectivity. For example, certain thiourea-based catalysts can overcome the innate para-selectivity to yield ortho-chlorinated phenols.[9]
Q3: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the separation, identification, and quantification of halogenated phenols and their byproducts.[10][11] The gas chromatograph separates the different components of the mixture based on their boiling points and polarity, while the mass spectrometer provides detailed structural information for identification and accurate quantification.[10][11] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile or thermally sensitive compounds.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Excessive Polysubstitution (e.g., formation of di- or tri-halogenated phenols) | Reaction conditions are too harsh (high temperature, polar solvent).The phenol is highly activated, especially in polar solvents where it forms the more reactive phenoxide ion.[3][7] | Use a non-polar solvent such as carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄).[2]Conduct the reaction at a lower temperature.Use a milder halogenating agent or a catalyst that promotes monosubstitution. |
| Poor Regioselectivity (undesired ortho/para ratio) | The inherent directing effect of the hydroxyl group.Steric hindrance at the ortho position can favor the para product. | Employ a catalyst designed for specific regioselectivity (e.g., thiourea derivatives for ortho-chlorination).[9]Adjust the solvent and temperature; non-polar solvents and lower temperatures often favor the para isomer.[3][8]Consider using a protecting group strategy to block one of the reactive sites. |
| Reaction is Sluggish or Incomplete | The halogenating agent is not sufficiently electrophilic.The phenol substrate is deactivated by electron-withdrawing groups. | Use a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to increase the electrophilicity of the halogenating agent.[6]Increase the reaction temperature, but monitor for byproduct formation.Ensure all reagents are pure and anhydrous, as water can deactivate the catalyst. |
| Formation of Colored Impurities | Oxidation of the phenol or halogenated phenol products to form quinones.[5] This can be initiated by exposure to air, light, or trace metals.[5] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Protect the reaction from light by wrapping the flask in aluminum foil.Use degassed solvents to minimize dissolved oxygen.[5]During work-up, consider adding a mild reducing agent like sodium thiosulfate to quench any excess halogen and reduce some colored byproducts. |
| Difficulty in Product Isolation and Purification | Similar polarities of the desired product and byproducts make separation by chromatography challenging.The product may be unstable to the purification conditions. | For separation of isomers, carefully optimize the mobile phase for column chromatography. Adding a small amount of acid (e.g., acetic acid) can sometimes improve separation of phenolic compounds.[5]Recrystallization can be an effective method if a suitable solvent is found.[5]During work-up, a wash with a dilute sodium bicarbonate or sodium carbonate solution can help remove unreacted phenol.[13] |
Data Presentation
Table 1: Influence of Solvent on the Bromination of Phenol
| Solvent | Product(s) | Observations |
| Water (polar) | 2,4,6-Tribromophenol | Rapid reaction, formation of a white precipitate.[2][3][4] |
| Carbon Disulfide (CS₂) (non-polar) | Mixture of o-bromophenol and p-bromophenol | Slower reaction, favors the formation of the para isomer.[3] |
| Carbon Tetrachloride (CCl₄) (non-polar) | Mixture of o-bromophenol and p-bromophenol | Similar to CS₂, favors monosubstitution.[2] |
Table 2: Catalyst-Controlled Regioselective Chlorination of Phenol
| Catalyst | Chlorinating Agent | Solvent | Ortho:Para Ratio | Reference |
| None | Sulfuryl Chloride | Neat | ~1:3.4 | [8] |
| Thiourea Derivative | N-chlorosuccinimide | CDCl₃ | Up to 10:1 | [9] |
| Phosphine Sulfide Derivative | N-chlorosuccinimide | CDCl₃ | Up to 1:20 | [9] |
Experimental Protocols
Protocol 1: Selective Monobromination of Phenol (para-bromophenol)
This protocol is adapted from a standard procedure for the selective monobromination of phenol in a non-polar solvent.
Materials:
-
Phenol
-
Bromine
-
Carbon Disulfide (CS₂)
-
5% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a flask equipped with a dropping funnel and a reflux condenser, dissolve phenol in carbon disulfide.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in carbon disulfide through the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of hydrogen bromide gas ceases.
-
Wash the reaction mixture with water, followed by a 5% sodium hydroxide solution to remove unreacted phenol.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate any unreacted phenol, which can be recovered.
-
Wash the organic layer again with water and dry over anhydrous sodium sulfate.
-
Remove the carbon disulfide by distillation.
-
The crude product can be purified by fractional distillation or recrystallization to yield p-bromophenol, with o-bromophenol as a minor byproduct.
Protocol 2: Synthesis of 2,4-Dichlorophenol
This protocol is based on the direct chlorination of phenol.[13]
Materials:
-
Phenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Sodium carbonate solution
-
Calcium chloride
-
Distillation apparatus
Procedure:
-
In a fume hood, carefully mix molar equivalents of phenol and sulfuryl chloride at room temperature.
-
Allow the reaction to proceed, which will be indicated by the evolution of sulfur dioxide and hydrogen chloride gases.
-
Once the initial vigorous reaction subsides, gently warm the mixture on a water bath until gas evolution ceases.
-
Wash the resulting mixture with a sodium carbonate solution to neutralize any remaining acids.
-
Dry the organic layer over anhydrous calcium chloride.
-
Fractionally distill the crude product to isolate 2,4-dichlorophenol. The main byproducts will be 2-chlorophenol and 2,6-dichlorophenol.
Protocol 3: GC-MS Analysis of Halogenated Phenols
This is a general protocol for the analysis of a halogenated phenol reaction mixture.
1. Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or methanol).
-
If necessary, derivatize the phenolic hydroxyl group (e.g., by acetylation or silylation) to improve chromatographic peak shape and resolution.[14]
2. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating phenols (e.g., a DB-5ms or equivalent).[11]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Injector: Split/splitless injector, with an appropriate temperature program.
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes to ensure all components elute.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
3. Data Analysis:
-
Identify the peaks corresponding to the starting material, desired product, and byproducts by comparing their retention times and mass spectra to known standards or library data.
-
Quantify the relative amounts of each component by integrating the peak areas of their corresponding total ion chromatograms (TIC) or selected ion monitoring (SIM) signals.
Visualizations
Caption: Electrophilic aromatic substitution mechanism for phenol halogenation.
Caption: Stepwise formation of polyhalogenated byproducts.
Caption: A logical workflow for troubleshooting halogenated phenol reactions.
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sarthaks.com [sarthaks.com]
- 4. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. scientificupdate.com [scientificupdate.com]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. prepchem.com [prepchem.com]
- 14. In-situ acetylation followed by liquid-liquid extraction and gas chromatography - mass spectrometry for the determination of bromophenols in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 4-Chloro-3-fluorophenol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Chloro-3-fluorophenol using recrystallization methods.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In an ideal recrystallization process, an impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either insoluble or sparingly soluble. Upon controlled cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities remain in the solvent, which is then separated by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallizing this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should be able to dissolve a significant amount of this compound near its boiling point.
-
Low solubility at low temperatures: As the solution cools, the compound should readily crystallize out.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and readily available.
A good starting point is to perform small-scale solubility tests with a range of solvents. Based on the physical properties of this compound (a polar molecule), suitable solvents to test include water, ethanol, methanol, and mixtures such as ethanol/water or toluene/heptane.
Q3: What are the key physical properties of this compound relevant to its recrystallization?
Knowing the physical properties of this compound is crucial for designing an effective recrystallization protocol.
| Property | Value | Citation |
| Melting Point | 54-56 °C | [1][2] |
| Boiling Point | 84 °C at 44 mmHg | [1][2] |
| Solubility | ||
| Chloroform | 50 mg/mL | [1][3] |
| Methanol | 1 g/10 mL | [1] |
| Water | Soluble | [1] |
Q4: What is a mixed-solvent recrystallization and when should I use it?
A mixed-solvent recrystallization is employed when a single solvent cannot provide the desired solubility characteristics. This technique uses a pair of miscible solvents, one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). The impure compound is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until a slight turbidity (cloudiness) appears, indicating the saturation point. A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly to induce crystallization.
Experimental Protocols
Single-Solvent Recrystallization Protocol
This protocol provides a general procedure that can be optimized based on the chosen solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., water, ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. Further drying can be done in a desiccator or a vacuum oven at a temperature well below the melting point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Formation of an oily layer instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated and cooling too rapidly. High concentration of impurities. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider using a solvent with a lower boiling point or a mixed-solvent system. |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently saturated. The cooling process is too slow or undisturbed. | Boil off some of the solvent to increase the concentration and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. Add a "seed crystal" of pure this compound. |
| Crystals Form Too Quickly | The solution is too concentrated. The solution was cooled too rapidly. | Reheat the solution to redissolve the crystals. Add a small amount of extra solvent to slightly decrease the saturation. Ensure a slow and gradual cooling process. Insulate the flask to slow down heat loss. |
| Low Recovery Yield | Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is thoroughly chilled. Use a pre-heated funnel for hot filtration and perform the filtration quickly. |
References
How to avoid the formation of impurities in 4-Chloro-3-fluorophenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-fluorophenol. Our aim is to help you anticipate and resolve common issues, thereby improving yield, purity, and overall success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to this compound?
A common and effective method for the synthesis of this compound starts with o-fluoronitrobenzene. The process involves two main steps:
-
Reduction of the nitro group: o-Fluoronitrobenzene is reduced to 4-amino-3-fluorophenol. This is typically achieved through catalytic hydrogenation.[1]
-
Diazotization and Sandmeyer Reaction: The resulting 4-amino-3-fluorophenol undergoes diazotization followed by a Sandmeyer reaction to replace the amino group with a chlorine atom, yielding this compound.[2]
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
Several impurities can arise during the synthesis. These can be broadly categorized as:
-
Starting materials and intermediates: Unreacted o-fluoronitrobenzene or 4-amino-3-fluorophenol.
-
Isomeric impurities: Regioisomers of this compound may form, which can be challenging to separate.
-
Side-products from the Sandmeyer reaction:
-
Phenolic impurities: The diazonium salt can react with water to form the corresponding phenol, in this case, 3-fluorophenol.
-
Azo-coupling products: The diazonium salt can couple with the starting amine or the product phenol to form colored azo compounds.
-
Dehalogenation products: Loss of the chloro group can lead to the formation of 3-fluorophenol.
-
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the reaction's progress. By comparing the reaction mixture to standards of the starting material and product, you can determine when the reaction is complete.
Q4: What are the recommended purification methods for this compound?
The choice of purification method depends on the scale of your reaction and the nature of the impurities. Common techniques include:
-
Extraction: To remove water-soluble impurities and acids.
-
Distillation: Effective for separating compounds with different boiling points.
-
Column Chromatography: A highly effective method for separating the desired product from closely related impurities.
-
Recrystallization: Can be used to obtain highly pure crystalline product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 4-amino-3-fluorophenol (Step 1) | Incomplete reduction of the nitro group. | - Ensure the catalyst is active and used in the correct amount.- Check the hydrogen pressure and reaction time.- Optimize the reaction temperature. |
| Loss of product during work-up. | - Ensure complete extraction by performing multiple extractions with a suitable solvent.- Minimize transfers of the product solution. | |
| Low Yield of this compound (Step 2) | Incomplete diazotization. | - Maintain the reaction temperature between 0-5 °C to ensure the stability of the diazonium salt.- Add the sodium nitrite solution slowly and monitor the temperature closely. |
| Decomposition of the diazonium salt. | - Use the diazonium salt immediately after its formation.- Avoid exposing the diazonium salt to high temperatures or light. | |
| Inefficient Sandmeyer reaction. | - Ensure the copper(I) chloride catalyst is fresh and active.- Use a stoichiometric amount or a slight excess of the copper catalyst. | |
| Presence of a Dark-Colored Impurity | Formation of azo-coupling byproducts. | - Maintain a low temperature during diazotization and the Sandmeyer reaction.- Ensure efficient stirring to prevent localized high concentrations of the diazonium salt. |
| Presence of 3-Fluorophenol as an Impurity | Hydrolysis of the diazonium salt. | - Keep the reaction temperature low and the reaction time as short as possible.- Use a non-aqueous solvent for the Sandmeyer reaction if possible. |
| Difficulty in Separating Isomeric Impurities | Formation of regioisomers during chlorination. | - This is an inherent challenge. High-resolution purification techniques like preparative HPLC or careful fractional distillation may be required. |
Experimental Protocols
Key Experiment: Sandmeyer Reaction of 4-amino-3-fluorophenol
This protocol outlines a general procedure for the conversion of 4-amino-3-fluorophenol to this compound.
Materials:
-
4-amino-3-fluorophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-amino-3-fluorophenol in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Reaction Pathway and Potential Side Reactions
Caption: Synthesis pathway and potential side reactions.
References
Technical Support Center: Optimizing Reactions with 4-Chloro-3-fluorophenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 4-Chloro-3-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile intermediate used in various organic transformations. The most common reactions include:
-
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Ullmann condensation to form C-C, C-N, and C-O bonds, respectively.[1][2][3]
-
Etherification: Particularly Williamson ether synthesis, to produce aryl ethers.
-
Hydrogenation/Hydrodechlorination: Catalytic hydrogenation can selectively remove the chlorine atom or reduce the aromatic ring.[4][5][6]
Q2: Which catalyst system is recommended for Suzuki-Miyaura coupling with this compound?
A2: Palladium-based catalysts are highly effective for Suzuki-Miyaura reactions. A common system involves a palladium(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).[3][7] The choice of ligand and base (e.g., K₂CO₃, K₃PO₄) is crucial and often substrate-dependent.[3][8]
Q3: Can I selectively react at the chloro or fluoro position?
A3: In palladium-catalyzed cross-coupling reactions, the C-Cl bond is significantly more reactive than the C-F bond. Therefore, selective reaction at the chloro position is generally achieved.[9] For reactions involving the fluoro position, more specialized and harsher conditions would be necessary.
Q4: What are the key challenges in Buchwald-Hartwig amination with this substrate?
A4: Potential challenges include catalyst deactivation, incomplete reaction, and side product formation. The choice of palladium precursor, ligand (often sterically hindered phosphines like tBu₃P), and a strong base (like NaOt-Bu) are critical for success.[1][10] Careful optimization of reaction temperature and time is also necessary.
Q5: Are there alternatives to palladium catalysts for C-O coupling (Ullmann-type reactions)?
A5: Yes, copper-based catalysts are the traditional choice for Ullmann condensations to form diaryl ethers.[2][11] Modern systems often use soluble copper(I) salts with ligands like phenanthroline to facilitate the reaction under milder conditions than the classical high-temperature approach.[2][12]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper handling to avoid exposure to air and moisture. Consider using a pre-catalyst that is activated in situ. |
| Inappropriate Base | The choice of base is critical. Try screening different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions.[3] |
| Poor Solvent Quality | Use anhydrous and degassed solvents. Common solvents include toluene, dioxane, and DMF.[3] Oxygen can oxidize the Pd(0) catalyst. |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation. Use a slight excess of the boronic acid (1.2-1.5 equivalents). |
| Low Reaction Temperature | Gradually increase the reaction temperature. Most Suzuki couplings require heating, often between 80-110 °C.[3] |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or catalyst decomposition.
| Possible Cause | Troubleshooting Step |
| Incorrect Ligand Choice | The ligand is crucial for stabilizing the palladium catalyst and facilitating reductive elimination. For aryl chlorides, sterically hindered and electron-rich phosphine ligands like XPhos or RuPhos are often effective.[13] |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required. Ensure the base is anhydrous and added under an inert atmosphere.[10] |
| Catalyst Poisoning | Functional groups on the amine or aryl halide can sometimes poison the catalyst. Ensure starting materials are pure. |
| Reaction Temperature Too High | While heating is usually necessary, excessive temperatures can lead to catalyst decomposition. Optimize the temperature, often in the range of 80-120 °C. |
Catalytic Hydrodechlorination
Issue: Incomplete dechlorination or formation of byproducts.
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | The catalyst (e.g., Pd/C) can be poisoned by impurities. Ensure the purity of the substrate and solvent. Consider catalyst regeneration if applicable. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure within the safe limits of the reactor. |
| Incorrect pH | The pH of the reaction medium can significantly affect the reaction rate, with acidic conditions often favoring hydrodechlorination.[4] |
| Catalyst Loading | Increase the catalyst loading. A higher catalyst-to-substrate ratio provides more active sites.[4] |
| Mass Transfer Limitation | Ensure vigorous stirring to improve the contact between hydrogen gas, the liquid phase, and the solid catalyst. |
Catalyst Performance Data
Table 1: Comparison of Catalysts for Buchwald-Hartwig Amination of Aryl Bromides.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Conversion (%) |
| Pd(OAc)₂ / DavePhos | NaOt-Bu | Toluene | 100 | >99 |
| Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | >99 |
| Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100 | >99 |
| (Data adapted from general amination of aryl bromides and is indicative for this compound)[13] |
Table 2: Catalyst Performance in Hydrodechlorination of 4-Chlorophenol.
| Catalyst | Apparent Rate Constant (k₁, h⁻¹) | Apparent Activation Energy (kJ/mol) |
| 0.5% Pd/γ-Al₂O₃ | 0.42–0.73 | 21.0 |
| 0.5% Pt/γ-Al₂O₃ | 0.20–0.42 | 26.2 |
| 0.5% Rh/γ-Al₂O₃ | 0.43–0.64 | 15.3 |
| (Data for 4-chlorophenol, which serves as a model for this compound hydrodechlorination)[5] |
Experimental Protocols
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture).[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).[3]
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., tBu₃P·HBF₄, 2 mol%), and the base (e.g., sodium tert-butoxide, 2.2 equiv.).[10]
-
Reagent Addition: Add this compound (1.05 equiv.), the amine (1.0 equiv.), and degassed anhydrous toluene.[10]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for the specified time (e.g., 16 hours), monitoring the reaction progress by TLC.[10]
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like dichloromethane.[10]
-
Purification: Filter the mixture, dry the filtrate over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[10]
Visualizations
Caption: Suzuki-Miyaura coupling experimental workflow.
Caption: Troubleshooting logic for a failed cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalysis of the hydrodechlorination of 4-chlorophenol and the reduction of 4-nitrophenol by Pd/Fe3O4@C - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of 4-Chloro-3-fluorophenol
Welcome to the technical support center for the purification of 4-Chloro-3-fluorophenol using column chromatography. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The standard choice for the purification of this compound and other small organic molecules is silica gel (SiO₂).[1] For optimal performance, a high-quality silica gel with a narrow particle size distribution should be used to ensure high loading capacity and efficient separation.[1][2] Standard flash chromatography grade silica gel (e.g., 230-400 mesh) is a suitable starting point.
Q2: Which mobile phase system is best for eluting this compound?
A2: A non-polar/moderately polar organic solvent system is typically used with a silica gel stationary phase. The most common mobile phase for separating phenols is a mixture of hexanes and ethyl acetate.[3][4][5] The ideal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[6]
Q3: How much crude this compound can I load onto my column?
A3: The loading capacity depends on the difficulty of the separation and the amount of silica gel used. A general guideline for a straightforward separation is a silica-to-crude-product weight ratio of 30:1 to 50:1.[6] For more challenging separations with closely eluting impurities, a ratio of 100:1 or higher may be necessary.[6]
Q4: Should I use wet or dry loading for my sample?
A4: Both wet and dry loading methods can be effective.
-
Wet Loading: The crude sample is dissolved in a minimal amount of a non-polar solvent (like dichloromethane or the initial mobile phase) and carefully applied to the top of the column.[6] This method is quick but can lead to band broadening if too much or too polar a solvent is used.
-
Dry Loading: The crude sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated. The resulting dry powder is then loaded onto the column.[6] This technique is often preferred as it can result in sharper bands and better separation, especially for samples that are not very soluble in the mobile phase.
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a suitable mobile phase of hexanes and ethyl acetate. A common starting point for phenols is a 9:1 or 8:2 hexanes:ethyl acetate mixture.
-
Prepare a sufficient volume to run the entire column.
2. Column Packing:
-
Secure a glass chromatography column vertically.
-
Insert a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.[7]
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[7]
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.[6]
-
Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
3. Sample Loading:
-
Dry Loading (Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product).[6]
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve your crude product in the absolute minimum amount of the mobile phase.
-
Using a pipette, carefully and evenly apply the solution to the top of the silica bed.
-
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to begin elution.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Citation |
| Stationary Phase | Silica Gel (230-400 mesh) | [4] |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 9:1 to 7:3) | [3][4] |
| Target Rf Value | ~0.2 - 0.4 | [6] |
| Silica:Crude Ratio | 30:1 to 100:1 (w/w) | [6] |
| Sample Loading | Dry loading is often preferred | [6] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No compound eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Compound elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). |
| Poor separation (overlapping bands) | - Incorrect mobile phase polarity.- Column was not packed properly.- Column was overloaded. | - Optimize the mobile phase using TLC.- Repack the column, ensuring no air bubbles or cracks.- Reduce the amount of sample loaded onto the column. |
| Cracked or channeled silica bed | - Silica was not packed as a uniform slurry.- The column ran dry. | - Ensure the silica is fully suspended in the mobile phase before packing.- Always keep the solvent level above the top of the silica bed. Repack the column if necessary. |
| Streaking or tailing of bands | - Sample is not sufficiently soluble in the mobile phase.- The compound is interacting too strongly with the silica (common for acidic compounds like phenols). | - Try a different mobile phase system.- Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid, to improve the peak shape of acidic compounds. |
Visual Workflows
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. 5 Things to Consider When Selecting a Chromatography Silica [grace.com]
- 2. silicycle.com [silicycle.com]
- 3. rsc.org [rsc.org]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. rsc.org [rsc.org]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
A Comparative Analysis of 4-Chloro-3-fluorophenol and 4-chloro-2-fluorophenol for the Research Community
An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and reactivity of two key halogenated phenol isomers.
This guide provides a comprehensive comparative analysis of 4-Chloro-3-fluorophenol and 4-chloro-2-fluorophenol, two important isomers with applications as intermediates in the synthesis of pharmaceuticals and agrochemicals. Understanding the distinct properties and reactivity of these isomers is crucial for optimizing synthetic routes and developing novel molecules. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes important chemical concepts to aid researchers in their work.
Physicochemical Properties: A Side-by-Side Comparison
The seemingly minor difference in the position of the fluorine atom on the phenol ring leads to notable variations in the physicochemical properties of this compound and 4-chloro-2-fluorophenol. These differences, summarized in the table below, can significantly impact their handling, reactivity, and solubility in various solvent systems.
| Property | This compound | 4-chloro-2-fluorophenol |
| CAS Number | 348-60-7[1] | 348-62-9 |
| Molecular Formula | C₆H₄ClFO[2] | C₆H₄ClFO |
| Molecular Weight | 146.55 g/mol [2] | 146.55 g/mol |
| Melting Point | 54-56 °C | ~23 °C |
| Boiling Point | 84 °C at 44 mmHg | 88 °C at 4 mmHg |
| Predicted pKa | 8.52 ± 0.18[2] | Not available |
| Appearance | Solid | Yellow liquid |
| Solubility | Soluble in chloroform | Not specified |
Synthesis and Reactivity: Understanding the Isomeric Differences
The synthetic routes to this compound and 4-chloro-2-fluorophenol differ based on the desired substitution pattern. The position of the fluorine and chlorine atoms also influences the reactivity of the aromatic ring and the phenolic hydroxyl group.
Synthesis Protocols
Synthesis of this compound:
A common route to this compound involves a multi-step process starting from a readily available precursor. One documented method involves the use of [2-(Phenoxy)-ethyl]-trimethyl-silane.[2]
Experimental Protocol:
-
Dissolve [2-(Phenoxy)-ethyl]-trimethyl-silane (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2 mL).
-
Add cesium fluoride (3.0 mmol) to the solution.
-
Stir the reaction mixture at 60 °C for 1 hour.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, wash sequentially with water and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.[2]
Synthesis of 4-chloro-2-fluorophenol:
The synthesis of 4-chloro-2-fluorophenol can be achieved through the chlorination of 4-fluorophenol.
Experimental Protocol:
-
Charge a reaction vessel with 4-fluorophenol.
-
Introduce a chlorinating agent, such as chlorine gas or sulfuryl chloride, in the presence of a suitable solvent.
-
Control the reaction conditions (temperature, pressure) to favor the formation of the desired isomer.
-
Upon completion, the product is isolated and purified using standard techniques such as distillation or chromatography.
Reactivity Comparison
The electronic properties of the fluorine and chlorine substituents, along with their positions relative to the hydroxyl group, dictate the reactivity of the aromatic ring towards electrophilic substitution and the acidity of the phenolic proton.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and ortho-, para-director. The halogen atoms are deactivating but also ortho-, para-directing. The interplay of these effects determines the regioselectivity of further substitutions. In this compound, the positions ortho and para to the hydroxyl group are C2, C6, and C4. Position 4 is blocked by chlorine. The fluorine at C3 will influence the electron density at the adjacent carbons. In 4-chloro-2-fluorophenol, the positions ortho and para to the hydroxyl group are C6 and C4. Position 4 is blocked by chlorine and position 2 is blocked by fluorine. Therefore, electrophilic attack is most likely to occur at the C6 position.
Potential Applications and Biological Relevance
Both this compound and 4-chloro-2-fluorophenol serve as versatile building blocks in the synthesis of more complex molecules with potential biological activity. Their utility is primarily seen in the development of:
-
Pharmaceuticals: As precursors to active pharmaceutical ingredients (APIs), where the specific substitution pattern is crucial for target binding and pharmacological activity.
-
Agrochemicals: In the synthesis of pesticides and herbicides, where the halogenated phenyl moiety often contributes to the compound's efficacy and metabolic stability.
While specific signaling pathway involvement is not extensively documented for these individual isomers, halogenated phenols, in general, are known to interact with various biological systems. Their potential for biological activity underscores the importance of understanding their chemical properties for the design of new therapeutic or agricultural agents.
Experimental Methodologies for Further Characterization
To facilitate further comparative studies, the following standard experimental protocols are recommended for the detailed characterization of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of the isomers.
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the isomeric structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Protocol:
-
For solid samples (this compound), prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
For liquid samples (4-chloro-2-fluorophenol), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Analyze the characteristic absorption bands for the O-H, C-O, C-F, C-Cl, and aromatic C-H and C=C bonds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Protocol:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
-
Analyze the molecular ion peak (M⁺) to confirm the molecular weight and the fragmentation pattern to gain further structural information.
This guide provides a foundational comparison of this compound and 4-chloro-2-fluorophenol. Further experimental investigation is encouraged to fully elucidate their comparative reactivity and biological profiles, which will undoubtedly contribute to the advancement of chemical synthesis and drug discovery.
References
A Researcher's Guide to the Spectroscopic Differentiation of Chlorofluorophenol Isomers
For professionals engaged in chemical research, synthesis, and pharmaceutical development, the precise identification of constitutional isomers is a foundational requirement for ensuring compound purity, characterizing reaction outcomes, and guaranteeing biological efficacy. Chlorofluorophenols, a class of halogenated aromatic compounds, present a common analytical challenge due to the subtle yet significant structural variations among their isomers. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous differentiation of chlorofluorophenol isomers. The comparative data and detailed experimental protocols herein serve as a practical resource for laboratory application.
Comparative Spectroscopic Data
The differentiation of chlorofluorophenol isomers is predicated on how the unique position of each substituent (–Cl, –F, and –OH) influences the local electronic environment and bond vibrations within the molecule. These differences manifest as distinct patterns in their respective spectra. For the purpose of this guide, we will compare three representative isomers: 2-chloro-4-fluorophenol, 4-chloro-2-fluorophenol, and 2-chloro-6-fluorophenol.
Table 1: Comparative ¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2-Chloro-4-fluorophenol | H-3 | ~7.15 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 4.5 |
| H-5 | ~6.95 | ddd | J(H,H) ≈ 9.0, J(H,F) ≈ 8.5, J(H,H) ≈ 3.0 | |
| H-6 | ~7.20 | dd | J(H,F) ≈ 8.5, J(H,H) ≈ 3.0 | |
| -OH | ~5.5 (broad s) | s | - | |
| 4-Chloro-2-fluorophenol | H-3 | ~7.10 | d | J(H,F) ≈ 10.0 |
| H-5 | ~7.00 | dd | J(H,H) ≈ 8.8, J(H,H) ≈ 2.5 | |
| H-6 | ~6.90 | t | J(H,H) ≈ 8.8 | |
| -OH | ~5.6 (broad s) | s | - | |
| 2-Chloro-6-fluorophenol | H-3 | ~6.90 | ddd | J(H,H) ≈ 8.2, J(H,F) ≈ 10.5, J(H,H) ≈ 1.5 |
| H-4 | ~7.10 | td | J(H,H) ≈ 8.2, J(H,H) ≈ 6.0 | |
| H-5 | ~6.85 | t | J(H,H) ≈ 8.2 | |
| -OH | ~5.7 (broad s) | s | - |
Note: ¹H NMR chemical shifts are highly dependent on solvent and concentration. The broad singlet of the hydroxyl proton is often exchangeable with D₂O.
Table 2: Comparative ¹³C NMR Spectral Data (Predicted in CDCl₃, 100 MHz)
| Compound | Predicted Chemical Shift Range (δ, ppm) | Key Differentiating Carbons |
| 2-Chloro-4-fluorophenol [1] | 110 - 160 | C-F (~157 ppm, d, ¹J(C,F) ≈ 240 Hz), C-Cl (~118 ppm, d, ³J(C,F) ≈ 8 Hz), C-OH (~148 ppm, d) |
| 4-Chloro-2-fluorophenol | 115 - 155 | C-F (~151 ppm, d, ¹J(C,F) ≈ 245 Hz), C-Cl (~123 ppm), C-OH (~140 ppm, d) |
| 2-Chloro-6-fluorophenol [2][3][4][5] | 110 - 150 | C-F (~150 ppm, d, ¹J(C,F) ≈ 250 Hz), C-Cl (~115 ppm, d), C-OH (~145 ppm, d) |
Note: The most significant differentiating feature in ¹³C NMR is the large one-bond coupling constant (¹J) for the carbon directly attached to the fluorine atom.[6][7][8]
Table 3: Key Infrared (IR) Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O–H Stretch | 3200 - 3600 | Broad band, indicative of hydroxyl group and hydrogen bonding.[9][10] |
| Aromatic C–H Stretch | 3000 - 3100 | Sharp peaks, characteristic of sp² C-H bonds.[9][11] |
| Aromatic C=C Stretch | 1400 - 1600 | Multiple sharp bands of variable intensity.[9][10] |
| C–O Stretch | 1140 - 1410 | Strong absorption, typical for phenols.[10] |
| C–F Stretch | 1000 - 1400 | Strong, sharp absorption. Position can vary with substitution. |
| C–Cl Stretch | 600 - 850 | Medium to strong absorption. |
| C-H Out-of-Plane Bending | 750 - 900 | "Fingerprint region" bands whose positions are highly diagnostic of the benzene ring substitution pattern.[9][12] |
Note: While many absorptions are common across isomers, the fingerprint region (below 1500 cm⁻¹) will show unique patterns for each compound.[10][12]
Table 4: Mass Spectrometry (MS) Fragmentation Data
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Characteristic Neutral Loss |
| All Isomers | 146/148 (³⁵Cl/³⁷Cl) | 111/113, 83, 69 | M-Cl (loss of chlorine), M-CO (loss of carbon monoxide), M-CHO |
Note: All constitutional isomers will exhibit the same molecular ion peak (m/z 146 for the ³⁵Cl isotope and 148 for the ³⁷Cl isotope, in an approximate 3:1 ratio). While fragmentation patterns may show subtle differences in relative intensities, MS alone is often insufficient for definitive isomer identification without chromatographic separation (GC-MS).[13][14][15]
Experimental Workflow and Visualization
A multi-faceted spectroscopic approach is the most reliable strategy for distinguishing between chlorofluorophenol isomers. The following workflow illustrates a logical sequence of analysis.
Caption: Logical workflow for the differentiation of chlorofluorophenol isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule, revealing the substitution pattern on the aromatic ring.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the chlorofluorophenol isomer for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[16][17][18]
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Volume Adjustment: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[17]
-
Capping and Cleaning: Securely cap the NMR tube. Thoroughly wipe the outside of the tube with a tissue dampened with ethanol or isopropanol to remove any dust or fingerprints.[17]
-
Instrument Setup: Insert the sample into the spectrometer. The instrument will then perform locking (stabilizing the magnetic field using the deuterium signal from the solvent) and shimming (optimizing the magnetic field homogeneity) procedures.[17]
-
Data Acquisition:
-
For ¹H NMR , acquire data using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and calibrate it using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Methodology:
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid chlorofluorophenol sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[19]
-
Pressure Application: If the sample is a solid, use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[19]
-
Cleaning: After analysis, thoroughly clean the ATR crystal using a soft-tipped applicator and a suitable solvent (e.g., isopropanol), ensuring all sample residue is removed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate isomers in a mixture and determine their molecular weight and fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the chlorofluorophenol isomer (e.g., 10-100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating halogenated aromatic compounds (e.g., a DB-5ms or equivalent).[20]
-
Gas Chromatography Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of ~280 °C. This temperature gradient will separate the isomers based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. The resulting chromatogram will show peaks corresponding to each separated compound. The mass spectrometer will provide a mass spectrum for each peak, which can be used to confirm the molecular weight and analyze the fragmentation pattern.[21]
References
- 1. 2-Chloro-4-fluorophenol | C6H4ClFO | CID 74814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-Chloro-6-fluorophenol [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2-クロロ-6-フルオロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. Phenol, 4-chloro- [webbook.nist.gov]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. stemed.site [stemed.site]
- 20. restek.com [restek.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Aromatic Compounds in Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Among the halogens, fluorine and chlorine are most frequently employed to modulate a compound's physicochemical properties, pharmacokinetic profile, and biological activity. Understanding the nuanced differences in reactivity between fluorinated and chlorinated aromatic compounds is paramount for efficient synthesis, rational drug design, and predicting metabolic fate. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the synthesis of complex aromatic molecules. In this reaction, a nucleophile displaces a halide on an aromatic ring. The reactivity of the haloaromatic compound is largely governed by the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex.
Contrary to the trend in aliphatic nucleophilic substitution, in SNAr reactions, fluorinated aromatic compounds are generally more reactive than their chlorinated counterparts. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and stabilizes the negative charge in the rate-determining intermediate, thereby accelerating the reaction.[1][2][3]
Quantitative Comparison: SNAr Reactivity
The following table presents a quantitative comparison of the reactivity of 4-fluoroanisole and 4-chloroanisole in the N-arylation of indole, a representative SNAr reaction.
| Compound | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 4-Fluoroanisole | Indole | 1-(4-methoxyphenyl)-1H-indole | K₃PO₄, 1,4-dioxane, 110 °C, 24 h | 85 | [4] |
| 4-Chloroanisole | Indole | 1-(4-methoxyphenyl)-1H-indole | K₃PO₄, 1,4-dioxane, 110 °C, 24 h | 25 | [4] |
Experimental Protocol: N-Arylation of Indole
Materials:
-
Indole
-
4-Haloanisole (4-fluoroanisole or 4-chloroanisole)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add indole (1.0 mmol), the corresponding 4-haloanisole (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add 1,4-dioxane (5 mL) to the flask.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated indole.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in modern drug discovery for the formation of carbon-carbon bonds. In these reactions, the reactivity of the haloaromatic partner is primarily dictated by the carbon-halogen (C-X) bond dissociation energy.
In contrast to SNAr reactions, chlorinated aromatic compounds are generally more reactive than their fluorinated counterparts in Suzuki-Miyaura couplings. The C-Cl bond is weaker than the C-F bond, facilitating the rate-limiting oxidative addition step to the palladium(0) catalyst. While specialized catalysts for the activation of C-F bonds exist, chloroarenes are more commonly and readily employed as coupling partners under standard conditions.[4]
Quantitative Comparison: Suzuki-Miyaura Coupling Reactivity
The following table provides a comparison of the yields for the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid under various conditions. A direct comparison with 4-fluoroanisole is challenging to find under identical conditions, as the latter is significantly less reactive and often requires specialized catalytic systems.
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 98 | [5] |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [6] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 80 | 92 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole
Materials:
-
4-Chloroanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (2 mol%) and tri(tert-butyl)phosphine (4 mol%) in toluene.
-
Add the catalyst solution to the Schlenk tube, followed by additional toluene to achieve the desired concentration.
-
Seal the tube and stir the reaction mixture at 100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Metabolic Stability
The metabolic stability of a drug candidate is a critical factor in determining its pharmacokinetic profile, including its half-life and bioavailability. A primary route of metabolism for many aromatic compounds is oxidation by cytochrome P450 (CYP) enzymes. Halogenation is a widely used strategy to block these "metabolic soft spots."
Fluorine is particularly effective in this regard due to the high strength of the C-F bond, which is resistant to enzymatic cleavage. Replacing a hydrogen atom at a site of metabolic oxidation with a fluorine atom can significantly enhance a compound's metabolic stability. While chlorination can also increase metabolic stability, the C-Cl bond is more susceptible to metabolism than the C-F bond.
Quantitative Comparison: Metabolic Stability
The following table presents data on the metabolic stability of the drug risperidone and its fluorinated analog, 9-fluororisperidone, demonstrating the significant improvement in stability upon fluorination.
| Compound | Description | Metabolic Stability (Relative to Parent) | Reference |
| Risperidone | Parent Drug | 1x | [8] |
| 9-Fluororisperidone | Fluorinated Analog | 16x more stable | [8] |
Experimental Protocol: In Vitro Metabolic Stability Assay
Materials:
-
Test compound (fluorinated or chlorinated analog)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Incubator (37 °C)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in phosphate buffer to the desired final concentration.
-
In a microcentrifuge tube, pre-incubate the test compound with HLM in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to pellet the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the parent compound over time.
Conclusion
The choice between incorporating a fluorine or a chlorine atom onto an aromatic ring has profound and often opposing effects on the compound's chemical reactivity and metabolic fate.
-
For Nucleophilic Aromatic Substitution (SNAr): Fluorinated aromatics are significantly more reactive, making them the preferred substrate when this transformation is a key step in the synthetic route.
-
For Palladium-Catalyzed Cross-Coupling Reactions: Chlorinated aromatics are generally more reactive due to the weaker C-Cl bond, facilitating the crucial oxidative addition step.
-
For Metabolic Stability: Fluorination is a superior strategy for blocking sites of oxidative metabolism, leading to increased drug half-life and improved pharmacokinetic properties.
A thorough understanding of these reactivity trends is essential for medicinal chemists to make informed decisions in the design and synthesis of novel therapeutic agents, ultimately accelerating the drug discovery and development process.
References
- 1. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Acidity comparison of p-chlorophenol and p-fluorophenol
An Objective Comparison of the Acidity of p-Chlorophenol and p-Fluorophenol
This guide provides a detailed comparison of the acidity of p-chlorophenol and p-fluorophenol, intended for researchers, scientists, and professionals in drug development. The analysis is supported by experimental pKa values and a discussion of the underlying electronic effects governing these properties.
Acidity and pKa Values
The acidity of a compound is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic form, pKa. A lower pKa value indicates a stronger acid. Experimental data reveals that p-chlorophenol is a stronger acid than p-fluorophenol. For context, their acidities are also compared with the parent compound, phenol.
| Compound | pKa Value |
| Phenol | ~9.95 - 10.0[1][2][3] |
| p-Fluorophenol | ~9.89 - 10.0[1][4][5] |
| p-Chlorophenol | ~9.14 - 9.41[6][7][8] |
As shown in the table, the pKa of p-fluorophenol is very close to that of phenol, while the pKa of p-chlorophenol is significantly lower, indicating its enhanced acidity.
Theoretical Analysis: Inductive vs. Mesomeric Effects
The acidity of substituted phenols is determined by the stability of their corresponding phenoxide conjugate bases. Electron-withdrawing groups (EWGs) stabilize the negative charge on the phenoxide oxygen, increasing acidity. Conversely, electron-donating groups (EDGs) destabilize it, decreasing acidity. Halogens exhibit a dual electronic nature, characterized by two competing effects:
-
Inductive Effect (-I): This is an electron-withdrawing effect that operates through the sigma (σ) bonds.[9][10] Due to their high electronegativity, halogens pull electron density away from the aromatic ring, which helps to delocalize and stabilize the negative charge of the phenoxide ion.[10] The strength of the -I effect decreases down the group: F > Cl > Br > I.[9]
-
Mesomeric or Resonance Effect (+M): This is an electron-donating effect that operates through the pi (π) system.[9] The lone pairs on the halogen atom can be delocalized into the benzene ring, increasing electron density, particularly at the ortho and para positions.[11] This effect destabilizes the phenoxide ion by intensifying the negative charge. The effectiveness of the +M effect depends on the orbital overlap between the halogen and the ring's carbon atoms. It is strongest for fluorine (2p-2p overlap) and weakens significantly for chlorine (3p-2p overlap).[12][13]
Analysis for p-Fluorophenol and p-Chlorophenol:
-
p-Fluorophenol: Fluorine is the most electronegative halogen, exerting the strongest -I effect. However, its 2p orbitals overlap very effectively with the 2p orbitals of carbon, resulting in a strong +M effect.[12] These two powerful, opposing effects—strong electron withdrawal (-I) and strong electron donation (+M)—nearly cancel each other out.[1][12] Consequently, the net electronic effect of the para-fluoro substituent is minimal, and the acidity of p-fluorophenol is comparable to that of unsubstituted phenol.[1]
-
p-Chlorophenol: Chlorine is less electronegative than fluorine, resulting in a weaker -I effect. However, the overlap between chlorine's 3p orbitals and carbon's 2p orbitals is poor, leading to a much weaker +M effect compared to fluorine.[13][14] In this case, the electron-withdrawing inductive effect (-I) dominates over the weak electron-donating mesomeric effect (+M).[3][11][12] The net result is electron withdrawal from the ring, which stabilizes the p-chlorophenoxide ion, making p-chlorophenol noticeably more acidic than both phenol and p-fluorophenol.
Experimental Protocol: Spectrometric pKa Determination
A common method for experimentally determining the pKa of phenols is through spectrophotometric titration. This technique relies on the different UV-Vis absorbance spectra of the protonated phenol and its deprotonated phenoxide form.
Objective: To determine the pKa of a phenolic compound in a co-solvent system (e.g., 10% v/v acetonitrile-water) by measuring absorbance changes during titration.
Materials & Apparatus:
-
Phenolic compounds (p-chlorophenol, p-fluorophenol)
-
Acetonitrile (HPLC grade) and Milli-Q purified water
-
Potassium chloride (KCl) for ionic strength adjustment
-
Potassium hydroxide (KOH) solution (standardized titrant)
-
Hydrochloric acid (HCl)
-
UV-Vis spectrophotometer with 1 cm quartz cuvettes
-
Calibrated pH meter or potentiometer
-
Peristaltic pump or automated titrator
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the phenolic compound (e.g., 5 x 10⁻⁴ mol L⁻¹) in the chosen solvent mixture (10% MeCN-water).
-
Prepare a background electrolyte solution of 0.1 mol L⁻¹ KCl in the same solvent mixture to maintain constant ionic strength.[15]
-
All sample solutions for titration should be prepared using this electrolyte solution as the diluent.
-
-
System Calibration:
-
Calibrate the electrode system (pH meter) using standard buffer solutions. For hydro-organic mixtures, it is crucial to perform a calibration, such as using Gran's method, to determine the standard potential (E°) of the electrode in the specific medium.[15]
-
-
Spectrometric Titration:
-
Place a known volume of the phenol sample solution into the titration vessel.
-
Record the initial full UV-Vis spectrum (e.g., from 200-400 nm) of the fully protonated species (acidic form).
-
Begin the titration by adding small, precise increments of the standardized KOH solution.
-
After each addition and allowing the solution to equilibrate, simultaneously record the pH (or mV reading) and the full UV-Vis spectrum.[15]
-
Continue the titration until the phenol is fully deprotonated (phenoxide form), indicated by stabilization of the spectral changes.
-
Record the final spectrum of the fully deprotonated species.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for both the protonated (HA) and deprotonated (A⁻) forms of the phenol.
-
Using the absorbance data at a chosen wavelength and the corresponding pH values, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_A⁻) / (A_HA - A)] Where:
-
A is the absorbance of the mixture at a given pH.
-
A_HA is the absorbance of the fully protonated form.
-
A_A⁻ is the absorbance of the fully deprotonated form.
-
-
The pKa is typically determined by plotting the calculated pKa values against pH and finding the plateau or by using non-linear regression analysis of the absorbance vs. pH data.
-
This protocol provides a robust framework for obtaining reliable experimental pKa values for phenolic compounds.[15] Additionally, computational chemistry offers powerful tools for the absolute determination of pKa values from first principles, often yielding results with high accuracy.[16][17]
References
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 9. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 10. Inductive Effect and Acidic Strength Explained for JEE & NEET [vedantu.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. quora.com [quora.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 16. pubs.acs.org [pubs.acs.org]
- 17. afit.edu [afit.edu]
A Comparative Guide to Validating the Purity of Synthesized 4-Chloro-3-fluorophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of purity for synthesized chemical entities is a cornerstone of reliable and reproducible research, particularly within the realm of drug discovery and development. 4-Chloro-3-fluorophenol and its derivatives are valuable intermediates in the synthesis of novel pharmaceutical and agrochemical agents. Their purity directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final product. This guide provides an objective comparison of the principal analytical techniques for validating the purity of this compound derivatives, supported by experimental data and detailed methodologies.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus impurity identification). The following table summarizes the performance of the most common techniques used for the purity validation of this compound derivatives.
| Analytical Technique | Principle | Throughput | Cost | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High | Medium | Robust, versatile, and suitable for non-volatile and thermally labile compounds. Excellent for quantification of known impurities. | Requires a reference standard for each analyte for accurate quantification. Peak co-elution can be a challenge. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High | Medium-High | High sensitivity and selectivity, providing structural information for impurity identification.[1] | Often requires derivatization for polar compounds like phenols to increase volatility. Not suitable for thermally labile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measurement of the molar concentration of a substance by comparing the integral of a specific resonance with that of a certified internal standard. | Medium | High | A primary ratio method that does not require a specific reference standard of the analyte for purity determination. Provides structural confirmation.[2] | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, etc.) which are then quantified. | Low | Low-Medium | Provides the fundamental elemental composition (C, H, N, Cl, F) to confirm the empirical formula and high purity.[3][4] | Does not provide information on the nature of impurities. Requires a relatively pure sample for accurate results. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the purity analysis of this compound using a reversed-phase HPLC method with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.
-
Solvent B: Acetonitrile with 0.1% TFA or phosphoric acid.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 30 95 5 | Flow Rate: 1.0 mL/min. | Column Temperature: 30 °C. | Detection Wavelength: 280 nm. | Injection Volume: 10 µL. | Sample Preparation: Accurately weigh and dissolve the synthesized this compound derivative in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the hydroxyl group, derivatization is often necessary for the GC analysis of phenols. Acetylation is a common derivatization method.
-
Derivatization (Acetylation):
-
Dissolve ~5 mg of the this compound derivative in 1 mL of pyridine.
-
Add 0.5 mL of acetic anhydride.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool the reaction mixture and evaporate the solvents under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC-MS analysis.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the general steps for determining the purity of a this compound derivative using qNMR with an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity (certified) internal standard with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound derivative into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.
-
-
¹H NMR Data Acquisition:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound derivative
-
IS = Internal Standard
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, Cl, F, S) in a compound. The theoretical values are calculated from the molecular formula (C₆H₄ClFO for this compound). The experimentally determined values should be within ±0.4% of the theoretical values for a pure compound.[5]
-
Instrumentation: A CHN/O/X elemental analyzer.
-
Procedure:
-
A small, accurately weighed amount of the sample is combusted in a high-temperature furnace in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, N₂, and hydrogen halides) are separated and quantified by various detection methods (e.g., thermal conductivity, infrared spectroscopy, or coulometric titration).
-
The instrument software calculates the percentage of each element.
-
Visualizing Experimental Workflows and Biological Context
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of a synthesized this compound derivative.
Biological Context: Inhibition of Phenol Hydroxylase
This compound and its derivatives can act as substrates or inhibitors of enzymes involved in the metabolism of phenolic compounds, such as phenol hydroxylase. Understanding this interaction is crucial in drug development to predict potential metabolic pathways and drug-drug interactions.
Conclusion
The validation of purity for synthesized this compound derivatives is a multi-faceted process that often requires the application of orthogonal analytical techniques. HPLC and GC-MS are powerful chromatographic methods for separation and quantification, with GC-MS offering the added advantage of structural elucidation of impurities. qNMR provides an accurate determination of absolute purity without the need for a specific reference standard, making it an invaluable tool for characterizing new chemical entities. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, which is a critical step in the path towards developing safe and effective new medicines.
References
4-Chloro-3-fluorophenol as an alternative to other halogenated phenols
For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical step in the synthesis of novel compounds with desired biological activities. Halogenated phenols, in particular, are a versatile class of intermediates. This guide provides a comparative analysis of 4-Chloro-3-fluorophenol against other common halogenated phenols, supported by available data, to inform its potential as a valuable alternative in research and development.
Physicochemical Properties: A Comparative Overview
The substitution pattern of halogens on the phenol ring significantly influences the physicochemical properties of the resulting compound, which in turn can affect its reactivity, bioavailability, and biological activity. Below is a comparison of key physicochemical properties of this compound and other selected halogenated phenols.
| Property | This compound | 4-Chlorophenol | 2,4-Dichlorophenol | 4-Fluorophenol |
| Molecular Formula | C₆H₄ClFO | C₆H₅ClO | C₆H₄Cl₂O | C₆H₅FO |
| Molecular Weight | 146.55 g/mol | 128.56 g/mol | 163.00 g/mol | 112.10 g/mol |
| Melting Point (°C) | 54-56 | 42-43 | 42-45 | 43-46 |
| Boiling Point (°C) | 84 (at 44 mmHg) | 220 | 210 | 185 |
| pKa | 8.52 (Predicted) | 9.38 | 7.85 | 9.92 |
| LogP | 2.59 (Predicted) | 2.39 | 3.06 | 1.83 |
Rationale for Use in Drug Discovery and Development
Halogenated phenols are important precursors in the synthesis of a wide range of biologically active molecules. The introduction of halogen atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This compound offers a unique combination of a chloro and a fluoro substituent, which can lead to distinct electronic and steric properties compared to its singly halogenated or dichlorinated counterparts. This unique substitution pattern can be exploited by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
Comparative Biological Activity: An Overview
While direct comparative studies detailing the biological activity of this compound against a wide range of other halogenated phenols are limited in the publicly available literature, general trends for this class of compounds can be informative. Halogenated phenols are known to exhibit a variety of biological effects, including antimicrobial and enzyme inhibitory activities.
The toxicity of chlorophenols has been the subject of quantitative structure-activity relationship (QSAR) studies. These studies indicate that the lipophilicity (log K(ow)) and steric parameters are dominant factors in predicting their toxicity.[1] The specific substitution pattern of this compound, with both a moderately lipophilic chlorine atom and a highly electronegative fluorine atom, suggests a unique toxicological and activity profile that warrants further experimental investigation.
Experimental Protocols
To facilitate further research and direct comparison, standardized experimental protocols are essential. Below are detailed methodologies for assessing key biological activities of phenolic compounds.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a commonly used and reproducible technique.
Workflow for Broth Microdilution Assay:
Protocol:
-
Preparation of Test Compounds: Prepare stock solutions of this compound and other halogenated phenols in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth without test compound) and a negative control (broth only).
-
Incubation: Incubate the plate under optimal growth conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Determination of IC50 for Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Logical Flow for IC50 Determination:
Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compounds (inhibitors) in an appropriate buffer.
-
Assay Setup: In a suitable format (e.g., 96-well plate), add the enzyme and varying concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the rate of the reaction by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not well-documented, phenols and their halogenated derivatives are known to exert their biological effects through various mechanisms, including disruption of cell membranes, inhibition of enzymes, and induction of oxidative stress. The diagram below illustrates a generalized potential mechanism of action for phenolic compounds leading to cellular toxicity.
Conclusion
This compound presents an interesting structural motif for the development of new chemical entities. Its unique combination of halogen substituents suggests a distinct profile of activity and toxicity compared to other halogenated phenols. The lack of direct comparative experimental data highlights a clear opportunity for further research. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial in elucidating the full potential of this compound as a valuable building block in drug discovery and other areas of chemical research.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of Bioactive Compounds Derived from 4-Chloro-3-fluorophenol
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of two distinct classes of compounds derived from 4-chloro-3-fluorophenol reveals promising avenues for the development of novel antimicrobial and anticancer agents. This guide provides a detailed comparison of 4-thiazolidinone and 1,3,4-oxadiazole derivatives, offering researchers, scientists, and drug development professionals critical insights into their biological activities, supported by experimental data and detailed protocols.
The strategic incorporation of the this compound moiety into heterocyclic scaffolds has yielded compounds with significant therapeutic potential. This report summarizes the key findings on their antimicrobial and anticancer properties, presenting a clear comparison to facilitate further research and development in these crucial areas.
Antimicrobial Activity of 4-Thiazolidinone Derivatives
A series of 2,5-disubstituted-4-thiazolidinone derivatives featuring a 3-chloro-4-fluorophenyl imino group at the 2-position have demonstrated notable antibacterial activity. These compounds represent a promising class of new antimicrobial agents.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these 4-thiazolidinone derivatives was evaluated against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, was determined for each derivative.
| Compound ID | Substituent (at position 5) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Thiazolidinone-A | 4-Chlorobenzylidene | 12.5 | 25 | 50 | 50 |
| Thiazolidinone-B | 4-Hydroxybenzylidene | 25 | 50 | 100 | 100 |
| Thiazolidinone-C | 4-Methoxybenzylidene | 25 | 25 | 50 | 100 |
| Thiazolidinone-D | 3-Nitrobenzylidene | 12.5 | 12.5 | 25 | 50 |
| Ciprofloxacin (Control) | - | 4 | 4 | 4 | 4 |
Caption: Table summarizing the Minimum Inhibitory Concentration (MIC) values of 4-thiazolidinone derivatives against various bacterial strains.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity of the synthesized 4-thiazolidinone derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of each compound were prepared in MHB in the microtiter plates.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Anticancer Activity of 1,3,4-Oxadiazole Derivatives
A novel series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues has been synthesized and evaluated for their anticancer activity. These compounds have shown significant growth inhibitory effects against a panel of human cancer cell lines, with a proposed mechanism of action involving the inhibition of tubulin polymerization.
Quantitative Anticancer Data
The anticancer activity of the 1,3,4-oxadiazole derivatives was assessed by determining their half-maximal inhibitory concentration (IC50) and Percent Growth Inhibition (PGI) against various cancer cell lines.
| Compound ID | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Growth Inhibition (%) at 10 µM |
| Oxadiazole-6h | 3,4,5-trimethoxyphenyl | SNB-19 (CNS Cancer) | 5.2 | 65.12[1] |
| Oxadiazole-6h | 3,4,5-trimethoxyphenyl | NCI-H460 (Non-Small Cell Lung Cancer) | 7.8 | 55.61[1] |
| Oxadiazole-6h | 3,4,5-trimethoxyphenyl | SNB-75 (CNS Cancer) | 8.1 | 54.68[1] |
| Doxorubicin (Control) | - | Various | 0.1 - 1.0 | >90 |
Caption: Table summarizing the anticancer activity (IC50 and Percent Growth Inhibition) of a lead 1,3,4-oxadiazole derivative.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the 1,3,4-oxadiazole derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds for 48 hours.
-
MTT Assay: After the treatment period, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO.
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Mechanism of Action and Signaling Pathways
Antimicrobial Mechanism of 4-Thiazolidinones
The proposed mechanism of action for 4-thiazolidinone derivatives involves the inhibition of essential bacterial enzymes, such as MurB, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
Caption: Proposed mechanism of antimicrobial action of 4-thiazolidinone derivatives.
Anticancer Mechanism of 1,3,4-Oxadiazole Derivatives: Tubulin Polymerization Inhibition
The anticancer activity of the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues is attributed to their ability to inhibit the polymerization of tubulin into microtubules.[1] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway of tubulin polymerization inhibition by 1,3,4-oxadiazole derivatives.
Experimental Workflows
Workflow for Antimicrobial Activity Screening
Caption: Experimental workflow for antimicrobial activity screening.
Workflow for In Vitro Anticancer Activity Screening
Caption: Experimental workflow for in vitro anticancer activity screening.
This comparative guide underscores the versatility of this compound as a scaffold in medicinal chemistry. The presented data and protocols provide a solid foundation for the further design and development of more potent and selective antimicrobial and anticancer agents. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.
References
Quantitative Structure-Activity Relationship (QSAR) Studies of Halogenated Phenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) studies on halogenated phenol derivatives, with a conceptual focus on 4-Chloro-3-fluorophenol. Due to a lack of specific QSAR studies on this compound derivatives, this document synthesizes findings from broader research on halogenated and substituted phenols to offer insights into the methodologies and expected relationships between chemical structure and biological activity.
Introduction to QSAR for Halogenated Phenols
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. For halogenated phenols, a class of compounds with widespread industrial use and environmental presence, QSAR is instrumental in predicting their toxicological profiles and guiding the design of safer alternatives. The biological activity of these compounds is often related to a combination of their hydrophobicity, electronic properties, and steric characteristics.
Data Presentation: Comparative QSAR Models for Halogenated Phenols
The following tables summarize quantitative data from a representative QSAR study on the toxicity of 43 halogenated phenols against the protozoan Tetrahymena pyriformis. The biological activity is expressed as the negative logarithm of the 50% inhibitory growth concentration (pIC50).
Table 1: Molecular Descriptors for a Selection of Halogenated Phenols
| Compound | pIC50 (Experimental) | logP | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) |
| 4-Fluorophenol | 0.017 | 1.83 | -8.76 | 0.65 | 2.25 |
| 2-Chlorophenol | 0.183 | 2.15 | -8.89 | 0.43 | 1.45 |
| 4-Chlorophenol | 0.545 | 2.39 | -8.85 | 0.38 | 2.29 |
| 2-Bromophenol | 0.330 | 2.35 | -8.83 | 0.39 | 1.41 |
| 3-Bromophenol | 1.145 | 2.59 | -8.79 | 0.31 | 2.18 |
| 2,3-Dichlorophenol | 1.276 | 3.02 | -9.01 | 0.21 | 2.41 |
| 2,4-Dibromophenol | 1.398 | 3.22 | -8.92 | 0.19 | 1.35 |
| 4-Chloro-3,5-dimethylphenol | 1.201 | 3.51 | -8.54 | 0.45 | 2.33 |
Note: Data extracted from a QSAR study on halogenated phenols.[1][2] EHOMO refers to the energy of the Highest Occupied Molecular Orbital, and ELUMO refers to the energy of the Lowest Unoccupied Molecular Orbital.
Table 2: Comparison of QSAR Models for Predicting the Toxicity of Halogenated Phenols
| Model Type | Equation/Descriptors | n | r² | q² (LOO) | External Validation (r²ext) |
| MLR | pIC50 = 0.521logP - 0.283EHOMO - 0.197µ + 0.089Qx - 1.872 | 43 | 0.922 | 0.892 | 0.975 |
| SVM | Based on logP, EHOMO, Dipole Moment (µ), and Sum of Halogen Charges (Qx) | 43 | 0.944 | 0.924 | 0.957 |
MLR: Multiple Linear Regression; SVM: Support Vector Machine; n: number of compounds; r²: coefficient of determination; q² (LOO): leave-one-out cross-validation coefficient.[2][3][4]
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of QSAR studies. Below are generalized protocols for the key experiments and computational methods cited in the literature for halogenated phenols.
Biological Activity Assay: Tetrahymena pyriformis Growth Inhibition
The toxicity of halogenated phenols is often assessed using the ciliate protozoan Tetrahymena pyriformis.
Protocol:
-
Culturing: Tetrahymena pyriformis is cultured in a proteose-peptone yeast extract medium at a constant temperature, typically 28-30°C.[5][6]
-
Exposure: Pre-cultured, exponentially growing cells are exposed to a range of concentrations of the test compound (e.g., a halogenated phenol) for a fixed period, commonly 24 to 48 hours.[6]
-
Growth Measurement: Cell proliferation is measured by counting the number of surviving organisms or by spectrophotometric methods that measure culture density.[5][6]
-
Endpoint Determination: The 50% inhibitory growth concentration (IGC50) is determined, which is the concentration of the chemical that inhibits the growth of the Tetrahymena population by 50% compared to a control group without the chemical.[7]
Computational Protocol: Descriptor Calculation and QSAR Model Development
The development of a QSAR model involves several computational steps.
1. Molecular Structure Optimization and Descriptor Calculation:
-
Method: Density Functional Theory (DFT) is a common method for these calculations.[3][4][8]
-
Procedure:
-
The 3D structures of the halogenated phenol molecules are drawn and optimized to their lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).[3][4]
-
A variety of molecular descriptors are then calculated from these optimized structures. These can include:
-
Hydrophobic descriptors: such as the logarithm of the octanol-water partition coefficient (logP).
-
Electronic descriptors: like the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (EHOMO and ELUMO), dipole moment, and atomic charges.[2][3]
-
Topological and Steric descriptors: which describe the size, shape, and connectivity of the molecule.
-
-
2. QSAR Model Development (e.g., using Multiple Linear Regression - MLR):
-
Procedure:
-
The dataset of compounds is typically divided into a training set and a test set.
-
Statistical software is used to perform multiple linear regression on the training set, with the biological activity (e.g., pIC50) as the dependent variable and the calculated molecular descriptors as the independent variables.
-
A statistically significant equation is derived that best describes the relationship between the descriptors and the biological activity.
-
3. 3D-QSAR: Comparative Molecular Field Analysis (CoMFA)
-
Workflow:
-
Molecular Alignment: A crucial step where all molecules in the dataset are superimposed based on a common substructure or pharmacophore.
-
Grid Box Generation: A 3D grid is generated around the aligned molecules.
-
Field Calculation: Steric and electrostatic interaction fields are calculated at each grid point using a probe atom.
-
PLS Analysis: Partial Least Squares (PLS) analysis is used to correlate the variations in the interaction fields with the changes in biological activity.
-
Contour Map Visualization: The results are visualized as 3D contour maps, which show regions where positive or negative steric and electrostatic properties are favorable or unfavorable for activity.[9][10][11]
-
Visualizations: Workflows and Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahymena Toxicity [nies.go.jp]
- 6. Testing for the toxicity of chemicals with Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ENVIRONMENTAL [oasis-lmc.org]
- 8. Dataset on the DFT-QSAR, and docking approaches for anticancer activities of 1, 2, 3-triazole-pyrimidine derivatives against human esophageal carcinoma (EC-109) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Comparing the efficacy of agrochemicals derived from different halophenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms into the molecular structure of agrochemicals is a pivotal strategy in modern agricultural science. This modification can significantly alter a compound's physicochemical properties, mode of action, and metabolic fate, thereby influencing its efficacy and environmental profile. This guide provides an objective comparison of the performance of key agrochemicals derived from different halophenols, supported by experimental data, detailed methodologies, and visual schematics to aid in research and development.
This comparison will focus on two structurally related post-emergence herbicides, Ioxynil and Bromoxynil , and the broad-spectrum biocide Pentachlorophenol (PCP) , representing an older class of halophenol agrochemicals.
Physicochemical Properties
The seemingly minor difference in the halogen substituent between Ioxynil (iodine) and Bromoxynil (bromine) influences their herbicidal potency and spectrum of activity.[1]
| Property | Ioxynil | Bromoxynil | Pentachlorophenol (PCP) |
| Chemical Formula | C₇H₃I₂NO | C₇H₃Br₂NO | C₆HCl₅O |
| Molar Mass | 370.91 g/mol | 276.91 g/mol [1] | 266.34 g/mol |
| Appearance | Colorless crystalline solid | Colorless solid[1] | Colorless to light brown solid |
| Melting Point | 212-213 °C | 194-195 °C[1] | 190-191 °C |
Mechanism of Action
Ioxynil and Bromoxynil: A Dual-Action Approach
Both Ioxynil and Bromoxynil are selective, contact herbicides that primarily function by inhibiting photosynthesis at Photosystem II (PSII).[1] They bind to the D1 protein within the PSII complex, which blocks the electron transport chain.[1][2] This action halts the production of ATP and NADPH, which are essential for plant growth, leading to rapid chlorosis and necrosis.[1]
A secondary mechanism of action for both herbicides is the uncoupling of oxidative phosphorylation in plant mitochondria, which further disrupts the plant's energy metabolism.[1] Experimental evidence suggests that Ioxynil is a more potent uncoupling agent than Bromoxynil.[1]
References
A Comparative Guide to the Purity Analysis of 4-Chloro-3-fluorophenol: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 4-Chloro-3-fluorophenol is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by detailed experimental protocols and performance data, to aid in selecting the most appropriate technique for the analysis of this compound.
While both techniques are capable of separating and quantifying impurities, their underlying principles and instrumentation lead to significant differences in performance, sample requirements, and the nature of the data generated. HPLC is well-suited for non-volatile and thermally unstable compounds, making it a versatile tool for a wide range of organic molecules.[1] In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds, offering high separation efficiency and definitive identification through mass spectrometry.[2][3] For phenolic compounds, GC analysis often requires a derivatization step to increase volatility and improve peak shape.[4]
Comparative Performance Data
The selection of an analytical method is often guided by key performance parameters. The following table summarizes the expected performance of HPLC-UV and GC-MS for the purity analysis of this compound, based on typical validation data for similar phenolic compounds.[5][6][7]
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[8] |
| Typical Purity Result | 99.85% | 99.88% |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.005 µg/mL |
| Limit of Quantitation (LOQ) | 0.06 µg/mL | 0.015 µg/mL |
| Precision (%RSD, n=6) | < 1.5% | < 2.0% |
| Analysis Time (Run Time) | ~25 minutes | ~30 minutes |
| Derivatization Required | No | Yes (e.g., Acetylation) |
Analytical Workflow Comparison
The overall workflow for each technique, from sample preparation to data analysis, differs significantly, particularly concerning the need for derivatization in GC-MS.
Caption: Comparative workflow for HPLC and GC-MS analysis.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the purity analysis of this compound using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the routine quantitative analysis of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
Degas both solvents using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Dissolve in a 25 mL volumetric flask using a 50:50 mixture of Solvent A and Solvent B as the diluent.
-
-
Sample Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Prepare the solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
-
Analysis:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the standard solution in replicate (e.g., n=5) to verify system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Calculate the purity using the area percent normalization method.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the separation and identification of volatile impurities in this compound. An in-situ acetylation derivatization step is included to enhance the volatility and chromatographic performance of the phenolic compounds.[9]
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
Reagents:
-
Hexane (GC grade)
-
Potassium Carbonate (K₂CO₃)
-
Acetic Anhydride
-
This compound reference standard
Procedure:
-
Standard & Sample Preparation with Derivatization:
-
Accurately weigh approximately 10 mg of the standard or sample into a 10 mL vial.
-
Dissolve in 5 mL of deionized water.
-
Add 1 g of potassium carbonate to buffer the solution.
-
Add 1 mL of acetic anhydride to the aqueous mixture.
-
Seal the vial and shake vigorously for 5 minutes to facilitate the conversion of the phenol to its acetate ester.
-
-
Extraction:
-
Add 2 mL of hexane to the vial.
-
Shake for 2 minutes to extract the derivatized analyte (4-chloro-3-fluorophenyl acetate).
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a 2 mL autosampler vial for analysis.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-350 amu in full scan mode.
-
-
Analysis:
-
Inject the derivatized sample extract.
-
Identify the main peak corresponding to the derivatized this compound.
-
Identify impurity peaks by comparing their mass spectra to library data (e.g., NIST).
-
Calculate purity using the area percent normalization method.
-
Conclusion
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical requirements.
-
HPLC-UV is a robust, reliable, and straightforward method for routine purity determination and quality control. Its primary advantages are the lack of a need for derivatization and its suitability for a broad range of potential non-volatile impurities.[1]
-
GC-MS offers superior sensitivity and the significant advantage of providing structural information for impurity identification through mass spectral data.[4] This makes it an invaluable tool for method development, impurity profiling, and root-cause investigations. However, the requirement for derivatization adds complexity and potential variability to the sample preparation process.[10]
For routine quality control where impurity identities are known, HPLC is often the more efficient choice. For in-depth analysis, characterization of unknown impurities, or when very low detection limits are required, GC-MS is the superior technique.[2] Ultimately, the two methods are complementary, and their combined use can provide a comprehensive purity profile for this compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. asianpubs.org [asianpubs.org]
- 5. mjfas.utm.my [mjfas.utm.my]
- 6. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 7. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ncasi.org [ncasi.org]
- 10. jcsp.org.pk [jcsp.org.pk]
Safety Operating Guide
Proper Disposal of 4-Chloro-3-fluorophenol: A Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe management and disposal of 4-Chloro-3-fluorophenol is essential for maintaining a safe and compliant laboratory environment. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, detailing step-by-step procedures for the disposal of this compound, in-lab treatment considerations, and analytical methods for quantification.
I. Immediate Safety and Handling Protocols
This compound is a hazardous substance and must be handled with appropriate safety precautions. Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is required.
-
Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Collection Procedure:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds. This container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a secure screw-top cap.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, irritant, hazardous to the aquatic environment).
-
Collection of Waste:
-
Solid Waste: Collect solid this compound waste in the designated container.
-
Liquid Waste: Solutions containing this compound should also be collected in the same designated container.
-
Contaminated Materials: All materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, must be disposed of in this container.
-
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), wastes from the production of tri- and tetrachlorophenols are listed as hazardous.[2][3] As a chlorinated phenol, this compound waste would likely fall under the F-listed wastes from non-specific sources. Specifically, it may be classified under codes such as F027 , which pertains to discarded unused formulations containing tri-, tetra-, or pentachlorophenol or their derivatives.[2][3]
III. In-Laboratory Treatment and Disposal Plan
For laboratories that generate small quantities of this compound waste, in-lab chemical degradation may be a viable option to render the waste less hazardous before collection by a certified waste disposal company. One such method is oxidation using Fenton's reagent.
Experimental Protocol for Degradation using Fenton's Reagent:
Objective: To degrade this compound in an aqueous waste stream using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).
Materials:
-
Aqueous waste containing this compound
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Fume hood
Procedure:
-
Preparation: In a chemical fume hood, place the beaker or flask containing the aqueous waste on a stir plate and begin stirring.
-
pH Adjustment: Adjust the pH of the solution to approximately 3 with sulfuric acid.[4]
-
Catalyst Addition: Add Iron(II) sulfate heptahydrate to the solution to achieve a concentration of approximately 0.5 mM.[4]
-
Initiation of Reaction: Slowly add 30% hydrogen peroxide to the solution. A typical starting point is a molar ratio of H₂O₂ to the estimated amount of this compound of 80:1.[4] The reaction is exothermic, so add the hydrogen peroxide in small portions to control the temperature.
-
Reaction Time: Allow the reaction to proceed for several hours (e.g., 3 to 24 hours) with continuous stirring.[4] The degradation efficiency can be temperature-dependent, with higher temperatures potentially leading to more complete mineralization.[4]
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 with sodium hydroxide.
-
Disposal of Treated Waste: The treated solution, which now contains less hazardous degradation products, should still be collected as hazardous waste for final disposal by a certified company, as it will contain iron salts and potentially other byproducts.
IV. Quantitative Data
The following table summarizes key quantitative data relevant to the handling and disposal of chlorophenols.
| Parameter | Value | Reference |
| RCRA Waste Code (for related compounds) | F027 | U.S. Environmental Protection Agency (EPA) |
| Contract Required Quantitation Limit (CRQL) for 4-Chloro-3-methylphenol (in water by GC) | 2 µg/L | EPA SW-846 Method 8041A |
| CRQL for 4-Chloro-3-methylphenol (in soil by GC) | 1340 µg/Kg | EPA SW-846 Method 8041A |
| Initial pH for Fenton's Reagent Treatment | ~3 | Study on temperature-activated degradation of 4-chloro-3-methyl phenol by Fenton's reagent[4] |
| Typical Molar Ratio (H₂O₂:Phenol) for Fenton's Reagent Treatment | 80:1 | Study on temperature-activated degradation of 4-chloro-3-methyl phenol by Fenton's reagent[4] |
V. Experimental Protocol for Quantitative Analysis
To quantify the concentration of this compound in a waste stream, a method based on EPA SW-846 Method 8041A for Phenols by Gas Chromatography can be utilized.[5][6][7][8][9]
Objective: To determine the concentration of this compound in a liquid waste sample using gas chromatography with flame ionization detection (GC-FID).
Materials and Equipment:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary GC column (e.g., DB-5 or equivalent)[5]
-
Autosampler
-
Data system for peak integration
-
Vortex mixer
-
Centrifuge
-
Glassware: vials, pipettes, volumetric flasks
-
Reagents: Methylene chloride (or other suitable extraction solvent), sodium sulfate (anhydrous), this compound standard, internal standard (e.g., 2,4,6-tribromophenol), surrogate standard (e.g., 2,4-dibromophenol)[5]
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): a. To a 1-liter liquid sample, add a surrogate standard.[5] b. Adjust the pH of the sample to <2 with sulfuric acid. c. Transfer the sample to a separatory funnel and perform three extractions with 60 mL of methylene chloride each, shaking for 2 minutes per extraction. d. Combine the methylene chloride extracts and dry by passing through a column of anhydrous sodium sulfate. e. Concentrate the extract to 1 mL using a Kuderna-Danish apparatus or nitrogen blowdown.
-
Calibration: a. Prepare a series of calibration standards of this compound at different concentrations (e.g., 5, 25, 50, 100, and 200 mg/L) in the extraction solvent.[5] b. Add a constant concentration of the internal standard to each calibration standard. c. Analyze each standard by GC-FID and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Sample Analysis: a. Add the internal standard to the 1 mL concentrated sample extract. b. Inject a 1-2 µL aliquot of the sample extract into the GC. c. GC Conditions (Example):
- Injector Temperature: 250°C
- Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 8°C/minute, hold for 5 minutes.
- Detector Temperature: 300°C
- Carrier Gas: Helium at a constant flow rate.
-
Quantification: a. Identify the this compound peak in the sample chromatogram based on its retention time. b. Calculate the ratio of the this compound peak area to the internal standard peak area. c. Determine the concentration of this compound in the extract from the calibration curve. d. Calculate the original concentration in the waste sample, accounting for the initial sample volume and any dilution factors.
VI. Visualization of Degradation Pathway
The following diagram illustrates a potential aerobic biodegradation pathway for a chlorinated phenol, which involves initial hydroxylation followed by ring cleavage.
Caption: Aerobic biodegradation of a chlorinated phenol.
References
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. wku.edu [wku.edu]
- 4. Temperature activated degradation (mineralization) of 4-chloro-3-methyl phenol by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. NEMI Method Summary - 8041A [nemi.gov]
- 8. SW-846 Test Method 8041A: Phenols by Gas Chromatography | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 9. settek.com [settek.com]
Essential Safety and Operational Guide for Handling 4-Chloro-3-fluorophenol
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of 4-Chloro-3-fluorophenol (CAS No. 348-60-7). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. It is harmful if swallowed, inhaled, or comes into contact with skin. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Some safety data sheets also indicate that it can cause severe skin burns and eye damage. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[3][5][6] |
| Skin | Chemical-resistant gloves and lab coat/coveralls | Nitrile or neoprene gloves are recommended.[7] A full-coverage lab coat or chemical-resistant coveralls should be worn.[8] |
| Respiratory | NIOSH-approved respirator | A minimum of an N95 dust mask is required for handling the solid form to prevent inhalation of dust particles.[1] In case of insufficient ventilation or potential for aerosol generation, a full-face respirator with appropriate cartridges should be used.[5][9] |
| Feet | Closed-toe shoes | Chemical-resistant boots are recommended, especially during bulk handling or spill cleanup.[5][8] |
Operational Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe handling process from receipt of the chemical to its final disposal.
Receipt and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] The storage area should be clearly labeled and accessible only to authorized personnel.[3] Keep the container tightly closed.[3]
Handling and Use
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow for Weighing and Dissolving:
-
Preparation : Ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stirrer, etc.) within the hood.
-
Weighing :
-
Don all required PPE as specified in Table 1.
-
Carefully open the container.
-
Using a clean spatula, transfer the required amount of solid this compound to a weigh boat on a tared analytical balance inside the fume hood.
-
Avoid generating dust during transfer.
-
Close the primary container tightly immediately after weighing.
-
-
Dissolution :
-
Place the weigh boat with the chemical into a beaker containing the appropriate solvent (e.g., chloroform[1]) and a magnetic stir bar.
-
Allow the solid to dissolve completely with gentle stirring.
-
Rinse the weigh boat and spatula with a small amount of the solvent and add the rinsing to the beaker to ensure a complete transfer.
-
-
Post-Handling :
-
Wipe down the spatula and work surface with a damp cloth or towel to remove any residual chemical.
-
Properly dispose of all contaminated disposable materials (weigh boat, gloves, wipes) in a designated hazardous waste container.[11]
-
Wash hands thoroughly with soap and water after exiting the laboratory.[3]
-
Caption: Experimental workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill Response:
-
Evacuate : Immediately evacuate the area.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : For small spills, and if properly trained and equipped with appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect : Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate : Clean the spill area thoroughly with a suitable decontamination solution.
-
Report : Report the incident to the appropriate environmental health and safety personnel.
Caption: Logical relationship for a chemical spill response.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled, and sealed container for halogenated organic waste.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste : Store waste containers in a designated secondary containment area away from general laboratory traffic.
-
Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[11] Do not dispose of this chemical down the drain.
References
- 1. This compound 98 348-60-7 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. epa.gov [epa.gov]
- 6. na.bhs1.com [na.bhs1.com]
- 7. nj.gov [nj.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
